Methyl 3-butenoate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl but-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITITJADGZYSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063150 | |
| Record name | 3-Butenoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl 3-butenoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20819 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3724-55-8 | |
| Record name | Methyl 3-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-butenoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Butenoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 3-butenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for methyl 3-butenoate, an important unsaturated ester in organic synthesis.
Core Chemical Properties
This compound is a clear, colorless liquid with the molecular formula C₅H₈O₂.[1] It is classified as a flammable liquid.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Boiling Point | 112 °C | [2] |
| Density | 0.939 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.409 | [2] |
| IUPAC Name | methyl but-3-enoate | [1] |
| SMILES String | COC(=O)CC=C | [2] |
| InChI Key | GITITJADGZYSRL-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure of this compound features a terminal double bond and a methyl ester functional group.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis: Fischer Esterification of 3-Butenoic Acid
This protocol describes the synthesis of this compound via the Fischer esterification of 3-butenoic acid with methanol, using sulfuric acid as a catalyst.[3][4][5][6]
Materials:
-
3-Butenoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1.0 mole of 3-butenoic acid with 3.0 moles of anhydrous methanol.
-
Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound is then purified by fractional distillation.
Caption: Workflow for the synthesis of this compound.
Purification: Fractional Distillation
Due to its relatively low boiling point and volatility, fractional distillation is an effective method for purifying this compound from less volatile impurities.[7][8]
Procedure:
-
Set up a fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at or near the boiling point of this compound (112 °C).
Analytical Methods
Sample Preparation: [9][10][11][12][13][14]
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
~5.8 ppm (ddt, 1H, -CH=CH₂)
-
~5.1 ppm (dq, 1H, -CH=CH₂ cis)
-
~5.0 ppm (dq, 1H, -CH=CH₂ trans)
-
~3.7 ppm (s, 3H, -OCH₃)
-
~3.1 ppm (dt, 2H, -CH₂-)
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
~171 ppm (C=O)
-
~131 ppm (-CH=)
-
~118 ppm (=CH₂)
-
~52 ppm (-OCH₃)
-
~38 ppm (-CH₂-)
-
Sample Preparation: [15][16][17][18][19] As a liquid, this compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a thin film between salt plates (NaCl or KBr).
Expected Absorptions:
-
~3080 cm⁻¹ (=C-H stretch)
-
~2950 cm⁻¹ (C-H stretch)
-
~1740 cm⁻¹ (C=O ester stretch)
-
~1645 cm⁻¹ (C=C stretch)
-
~1170 cm⁻¹ (C-O stretch)
Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Method Parameters (Illustrative): [20][21][22][23][24][25]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
Caption: General analytical workflow for this compound.
References
- 1. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95 3724-55-8 [sigmaaldrich.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. homework.study.com [homework.study.com]
- 6. uakron.edu [uakron.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 9. benchchem.com [benchchem.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 14. organomation.com [organomation.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 17. agilent.com [agilent.com]
- 18. jascoinc.com [jascoinc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. multimedia.3m.com [multimedia.3m.com]
A Comprehensive Technical Guide to Methyl 3-butenoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 3724-55-8
This technical guide provides an in-depth overview of Methyl 3-butenoate, a versatile olefin ester with applications in organic synthesis and as a key intermediate in the formation of complex molecules. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis.
Physicochemical and Safety Data
This compound is a clear, colorless liquid.[1] Its key physicochemical properties and safety information are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3724-55-8 | [1] |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Density | 0.939 g/mL at 25 °C | |
| Boiling Point | 112 °C | |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Refractive Index | n20/D 1.409 | |
| InChI Key | GITITJADGZYSRL-UHFFFAOYSA-N | |
| SMILES | COC(=O)CC=C |
Table 2: GHS Safety and Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 2) | GHS02 | Danger | H225: Highly flammable liquid and vapor[1] |
Precautionary Statements: P210[1]
Applications in Synthesis
This compound serves as a valuable building block in organic chemistry. It is utilized as an intermediate for Palladium-catalyzed alkylations.[2] Furthermore, it can be employed in the synthesis of dipeptide olefin isosteres through intermolecular olefin cross-metathesis.[3] Another notable reaction is its iron carbonyl-promoted isomerization to form α,β-unsaturated esters.[3][4] It has also been identified as a reaction product during the flash vacuum thermolysis of (−)-cocaine.[3][4]
Experimental Protocol: Synthesis of this compound
A documented method for the preparation of this compound involves the reaction of an allyl halide with carbon monoxide and methanol. This process is conducted in a methanol solution in the presence of a nickel-carbonyl and thiourea catalyst.[5]
Materials:
-
Allyl halide (e.g., allyl chloride, allyl bromide, or allyl iodide)
-
Carbon monoxide
-
Methanol
-
Nickel-carbonyl
-
Thiourea
Procedure:
-
The reaction is carried out in a methanol solution.
-
Nickel-carbonyl and thiourea are introduced as the catalytic system.
-
The reaction is maintained at atmospheric pressure.
-
The temperature is controlled between 15 °C and 35 °C.
-
The pH of the reaction mixture is maintained in the range of 5.5 to 9, with a preferred range of 7.5 to 8.[5]
This process can yield up to 89% of the butenoic ester.[5]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis of this compound.
References
- 1. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 3724-55-8 [chemicalbook.com]
- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]
Spectroscopic Analysis of Methyl 3-butenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-butenoate (C₅H₈O₂), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | H-3 |
| ~5.1 | m | 2H | H-4 |
| 3.69 | s | 3H | -OCH₃ |
| 3.14 | d | 2H | H-2 |
¹³C NMR (Carbon NMR) Data [1]
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 171.5 | C-1 (C=O) |
| 130.9 | C-3 (=CH) |
| 118.5 | C-4 (=CH₂) |
| 51.8 | -OCH₃ |
| 38.6 | C-2 (-CH₂-) |
Infrared (IR) Spectroscopy[1]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3080 | =C-H Stretch (alkene) |
| ~2955 | C-H Stretch (aliphatic) |
| 1742 | C=O Stretch (ester) |
| 1645 | C=C Stretch (alkene) |
| ~1437 | C-H Bend (aliphatic) |
| ~1170 | C-O Stretch (ester) |
Mass Spectrometry (MS)[1][2]
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 100 | [C₃H₅]⁺ |
| 100 | ~40 | [M]⁺ (Molecular Ion) |
| 59 | ~35 | [COOCH₃]⁺ |
| 39 | ~30 | [C₃H₃]⁺ |
| 69 | ~20 | [M - OCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then filtered through a pipette with a cotton plug into a standard 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer, for example, a 400 MHz instrument. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.
Caption: Correlation of spectroscopic techniques to structural information.
Caption: A generalized workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Physical Properties of Methyl 3-butenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-butenoate, a valuable chemical intermediate in various synthetic applications, including pharmaceutical development. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties
This compound (C₅H₈O₂) is a clear, colorless liquid.[1] Its fundamental physical characteristics are crucial for its handling, reaction optimization, and purification.
Data Presentation
The experimentally determined and literature-reported values for the boiling point and density of this compound are summarized in the table below for straightforward comparison.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 112 °C | at 760 mmHg (lit.) | [2][3] |
| 107 °C | Not specified | ||
| Density | 0.939 g/mL | at 25 °C (lit.) | [2][3][4] |
| 0.93 g/mL | at 20 °C |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following sections detail standard methodologies for ascertaining the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for its determination is distillation .
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter or similar)
-
Condenser (Liebig, Graham, or Allihn)
-
Thermometer with appropriate range
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.
-
Begin gentle heating of the flask.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
The boiling point is recorded as the stable temperature at which the liquid is actively boiling and condensing on the thermometer.
Determination of Density
Density, the mass per unit volume of a substance, is a fundamental physical property. A straightforward and precise method for determining the density of a liquid is using a pycnometer or a graduated cylinder and balance .
Using a Graduated Cylinder and Balance (A less precise but common method):
Apparatus:
-
Analytical balance
-
Graduated cylinder (e.g., 10 mL or 25 mL)
Procedure:
-
Measure and record the mass of the empty, dry graduated cylinder.
-
Carefully add a known volume of this compound to the graduated cylinder. Record the volume accurately.
-
Measure and record the mass of the graduated cylinder containing the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
-
Calculate the density using the formula: Density = Mass / Volume.
Logical Relationships in Property Determination
The following diagram illustrates the logical workflow for determining the key physical properties of this compound.
Caption: Workflow for determining physical properties.
References
A Comprehensive Technical Guide to Methyl 3-butenoate for Researchers and Drug Development Professionals
Introduction: Methyl 3-butenoate, a versatile unsaturated ester, serves as a crucial building block in organic synthesis and holds significant potential in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its chemical properties, synonyms, and key applications, with a focus on experimental protocols and logical workflows relevant to researchers and scientists.
Nomenclature and Identification
This compound is known by a variety of alternative names and identifiers, which are essential for accurate literature searches and chemical procurement.
| Identifier Type | Value |
| IUPAC Name | methyl but-3-enoate[1] |
| CAS Number | 3724-55-8[1][2][3][4][5] |
| Molecular Formula | C5H8O2[2][3][4][5] |
| Molecular Weight | 100.12 g/mol [1][2] |
| InChI Key | GITITJADGZYSRL-UHFFFAOYSA-N[1][4] |
| SMILES | COC(=O)CC=C[1][6] |
A comprehensive list of its common synonyms is provided below:
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 112 °C (lit.) | [6][8] |
| Density | 0.939 g/mL at 25 °C (lit.) | [6][8] |
| Refractive Index | n20/D 1.409 (lit.) | [6] |
| Flash Point | 20 °C (68 °F) - closed cup | [3] |
| Melting Point | -78.42 °C (estimate) | [3] |
| Solubility | Soluble in organic solvents; limited solubility in water. | |
| Storage Temperature | 2-8°C | [8] |
Experimental Protocols
This compound is a key reagent in several important organic transformations. Below are detailed methodologies for some of its key applications.
Synthesis of Dipeptide Isosteres via Intermolecular Olefin Cross-Metathesis
This compound is utilized as a C-terminal component in the synthesis of dipeptide olefin isosteres, which are valuable tools in drug discovery for creating non-hydrolyzable peptide analogs.
Reaction Scheme:
Figure 1: General workflow for the synthesis of a Pro-Gly dipeptide isostere.
Detailed Methodology:
-
Preparation of Reactants: The N-terminal cross-metathesis partner, a vinyl-substituted carbamate derived from N-BOC-proline, is synthesized according to established literature procedures.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the N-BOC-proline vinyl-carbamate (1.0 eq) and this compound (1.2 eq) in anhydrous, degassed dichloromethane (DCM).
-
Catalyst Addition: Add a solution of a suitable Grubbs' catalyst (e.g., Grubbs' second generation, 5 mol%) in anhydrous, degassed DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide isostere.
Palladium-Catalyzed Alkylations
This compound serves as an intermediate in palladium-catalyzed alkylation reactions, a fundamental C-C bond-forming reaction in organic synthesis.
Experimental Workflow:
Figure 2: Logical workflow for a Pd-catalyzed alkylation using this compound.
Detailed Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add a suitable base (e.g., sodium hydride, 1.1 eq) at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the enolate.
-
Catalyst and Alkylating Agent Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 5 mol%) followed by the alkylating agent (e.g., an alkyl halide, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Signaling and Metabolic Pathways
While direct involvement of this compound in specific mammalian signaling pathways is not extensively documented, its hydrolyzed product, 3-butenoate, is known to be metabolized by certain microorganisms. For instance, the bacterium Megasphaera elsdenii can convert 3-butenoate to butyrate as part of its butanoate metabolism. This provides a relevant metabolic context for the butenoate moiety.
Figure 3: Potential metabolic fate of the 3-butenoate moiety in Megasphaera elsdenii.
This metabolic transformation highlights the potential for the butenoate backbone to be processed within biological systems, a consideration for drug development professionals when designing molecules containing this functional group.
Conclusion
This compound is a valuable and versatile chemical entity with established applications in organic synthesis and potential for further exploration in medicinal chemistry. Its utility in constructing complex molecules, such as peptide isosteres, underscores its importance for researchers in drug discovery. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lactate and acrylate metabolism by Megasphaera elsdenii under batch and steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: Butanoate metabolism - Megasphaera elsdenii [kegg.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of Hexanoic acid Producing Megasphaera elsdenii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of Methyl 3-butenoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling Methyl 3-butenoate.
Executive Summary
This compound is a volatile and highly flammable liquid that requires careful handling in a laboratory setting. While specific toxicological data for this compound is largely unavailable in the public domain, its chemical structure as an unsaturated ester suggests potential reactivity. This guide provides a comprehensive overview of the known health and safety information for this compound, outlines standard experimental protocols for toxicological assessment based on OECD guidelines, and presents a hypothetical signaling pathway for cellular toxicity based on its chemical class.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Reference(s) |
| Molecular Formula | C5H8O2 | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| CAS Number | 3724-55-8 | [1] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 112 °C | [2] |
| Density | 0.939 g/mL at 25 °C | [2] |
| Flash Point | 20 °C (68 °F) - closed cup | [1] |
| Solubility | Slightly soluble in water. | [2] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid. The Globally Harmonized System (GHS) classification is summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
Signal Word: Danger[1]
Hazard Pictogram: [1]
-
GHS02: Flame
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]
-
Use non-sparking tools.
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1]
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep cool.[1]
-
Store away from incompatible materials such as oxidizing agents.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[3]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Evacuate personnel to a safe area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
-
Do not let the product enter drains.
Toxicological Information
There is a significant lack of publicly available toxicological data for this compound. Most safety data sheets indicate "no data available" for acute toxicity, skin and eye irritation, sensitization, and genotoxicity.[4] The primary known hazard is its flammability. It may cause irritation upon contact.[2]
Due to the absence of specific data, this section outlines the standard experimental protocols that would be used to assess the toxicological profile of a chemical like this compound, based on internationally recognized OECD guidelines.
Hypothetical Experimental Protocols for Toxicological Assessment
The following are descriptions of standard OECD test guidelines that would be employed to determine the toxicity of this compound.
Acute Dermal Toxicity (as per OECD Guideline 402) [5][6][7][8][9]
-
Principle: To determine the short-term toxic effects of a substance applied in a single dose to the skin of an experimental animal.
-
Methodology:
-
Healthy young adult albino rabbits or rats are used.
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of not less than 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
A limit test at a dose of 2000 mg/kg body weight is typically performed first. If no mortality or compound-related morbidity is observed, no further testing is necessary.
-
If mortality occurs, a full study with multiple dose groups is conducted to determine the LD50 (the dose that is lethal to 50% of the test animals).
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
At the end of the study, all animals are subjected to a gross necropsy.
-
Acute Dermal Irritation/Corrosion (as per OECD Guideline 404) [10][11][12][13][14]
-
Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation.
-
Methodology:
-
A single animal (typically an albino rabbit) is used for the initial test.
-
A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of clipped skin (approximately 6 cm²).
-
The treated area is covered with a gauze patch for a 4-hour exposure period.
-
After exposure, the patch is removed, and the residual substance is washed off.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The reactions are scored according to a standardized grading system.
-
If a corrosive effect is not observed in the initial test, the response is confirmed in up to two additional animals.
-
Acute Eye Irritation/Corrosion (as per OECD Guideline 405) [3][15][16][17][18]
-
Principle: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.
-
Methodology:
-
A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.[16]
-
The eyelids are held together for about one second to prevent loss of the material.[16]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[18]
-
Lesions of the cornea, iris, and conjunctiva are scored according to a standardized scale.[17]
-
If a corrosive or severe irritant effect is observed in the first animal, the test is terminated. Otherwise, the response is confirmed in up to two additional animals.[16]
-
Skin Sensitization (as per OECD Guideline 406 - Guinea Pig Maximization Test) [19][20][21][22][23]
-
Principle: To assess the potential of a substance to induce a delayed hypersensitivity reaction (skin sensitization).
-
Methodology:
-
Induction Phase: A group of guinea pigs is initially exposed to the test substance. This involves both intradermal injections of the substance (with and without Freund's Complete Adjuvant to enhance the immune response) and a topical application to the same area one week later.
-
Challenge Phase: Two weeks after the induction exposures, both the test group and a control group (not exposed during induction) are challenged with a topical application of the test substance at a non-irritating concentration.
-
Assessment: The skin reaction at the challenge site is observed at 24 and 48 hours after application and scored for erythema and edema. A substance is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.
-
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471) [24][25][26][27][28]
-
Principle: To detect gene mutations induced by the test substance. The test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes required for histidine or tryptophan synthesis, respectively. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Methodology:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, a rat liver fraction that mimics mammalian metabolism).
-
The mixture is plated on a minimal agar medium.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474) [29][30][31][32][33]
-
Principle: To detect damage to chromosomes or the mitotic apparatus in erythroblasts (immature red blood cells) in the bone marrow of treated animals. This damage can result in the formation of micronuclei in the cytoplasm of newly formed erythrocytes.
-
Methodology:
-
The test substance is administered to animals (usually mice or rats) via an appropriate route, typically in one or two doses.
-
Bone marrow is sampled at appropriate times after the last administration (e.g., 24 and 48 hours).
-
The bone marrow cells are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[32]
-
A substance is considered a genotoxic agent if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.
-
Potential Mechanisms of Toxicity and Signaling Pathways
While no specific studies on the toxic mechanisms of this compound were identified, its chemical structure as an α,β-unsaturated ester provides clues to its potential reactivity. Such compounds can act as Michael acceptors, reacting with biological nucleophiles like the thiol groups in cysteine residues of proteins and glutathione.[34][35][36][37] This covalent modification can disrupt protein function and deplete cellular antioxidant defenses, leading to cellular stress and toxicity.[37]
Hypothetical Signaling Pathway for Cellular Toxicity
The following diagram illustrates a generalized and hypothetical signaling pathway that could be initiated by a reactive electrophile like an α,β-unsaturated carbonyl compound. It is important to note that this is not based on specific data for this compound and serves as an illustrative example of a potential toxicity mechanism.
Experimental Workflow for Investigating Toxicity Pathways
The following diagram illustrates a general workflow for investigating the potential toxicity pathways of a compound like this compound.
Conclusion
This compound is a highly flammable liquid that must be handled with appropriate safety precautions. While there is a notable absence of specific toxicological data, its classification as an α,β-unsaturated ester suggests a potential for reactivity with biological molecules, which could lead to cellular toxicity. In the absence of empirical data, a precautionary approach to handling is warranted. Further research, following standardized OECD guidelines, is necessary to fully characterize the toxicological profile of this compound. Professionals in research and drug development should prioritize engineering controls and personal protective equipment to minimize exposure until more comprehensive safety data becomes available.
References
- 1. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. oecd.org [oecd.org]
- 4. This compound, 3724-55-8 [thegoodscentscompany.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. scribd.com [scribd.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. eurolab.net [eurolab.net]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 25. nib.si [nib.si]
- 26. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 31. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 32. nucro-technics.com [nucro-technics.com]
- 33. oecd.org [oecd.org]
- 34. alpha beta-unsaturated carbonyl: Topics by Science.gov [science.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Methyl 3-butenoate for Researchers and Drug Development Professionals
Introduction: Methyl 3-butenoate (CAS No. 3724-55-8), a volatile olefin ester, is a versatile building block in organic synthesis, finding increasing application in the development of novel pharmaceutical compounds. Its utility in palladium-catalyzed alkylations and as a precursor for more complex molecular architectures underscores the critical need for high-purity grades of this reagent to ensure reaction specificity and reproducibility.[1] This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative summary of suppliers, detailed analytical methodologies for purity assessment, and its relevance in pharmaceutical research.
Commercial Suppliers and Product Specifications
The availability of high-purity this compound is crucial for researchers and drug development professionals who require well-characterized starting materials. A survey of prominent chemical suppliers reveals a range of purities, with most vendors offering grades of 95% or higher. For applications demanding the highest quality, several suppliers provide grades with purities of 98% and above, typically determined by gas chromatography (GC). Below is a summary of commercial suppliers and their listed specifications for this compound.
| Supplier | Product Number | Purity Specification | Analytical Method |
| Sigma-Aldrich | 384267 | 95% | Not specified |
| TCI Chemicals | M3405 | >95.0% | GC |
| Amerigo Scientific | CBB1115096 | 95% | Not specified |
| Santa Cruz Biotechnology | sc-257751 | Not specified | Not specified |
| ChemicalBook Suppliers | Multiple | Up to 99% | Not specified |
| The Good Scents Company | 3724-55-8 | 95% | Not specified |
Analytical Methodologies for Purity Determination
Ensuring the purity of this compound is paramount for its successful application in sensitive synthetic protocols. The primary analytical techniques employed for quality control are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture, making it ideal for assessing the purity of this compound and identifying potential impurities.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from common impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 2 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the known fragmentation pattern of this compound, with characteristic peaks at m/z values corresponding to the molecular ion and its fragments.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for quantitative analysis (qNMR).
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: A known amount of the this compound sample is accurately weighed and dissolved in a precise volume of the deuterated solvent containing a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for accurate integration, typically 30 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Spectral Data and Interpretation:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 5.85-5.75 (m, 1H, -CH=CH₂)
-
δ 5.15-5.05 (m, 2H, -CH=CH₂)
-
δ 3.68 (s, 3H, -OCH₃)
-
δ 3.10 (d, J = 7.2 Hz, 2H, -CH₂-)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 171.5 (C=O)
-
δ 131.0 (-CH=)
-
δ 118.0 (=CH₂)
-
δ 51.5 (-OCH₃)
-
δ 38.5 (-CH₂-)
-
The purity can be calculated by comparing the integral of a characteristic proton signal of this compound with the integral of a known signal from the internal standard.
Visualizing Workflows and Relationships
To provide a clearer understanding of the quality control process and the importance of purity in research applications, the following diagrams are presented.
Relevance in Drug Development
High-purity this compound serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its terminal double bond and ester functionality allow for a wide range of chemical transformations, including but not limited to:
-
Michael Additions: The electron-withdrawing nature of the ester group activates the double bond for conjugate addition reactions, a common strategy for carbon-carbon bond formation in drug synthesis.
-
Heck and Suzuki Couplings: The vinyl group can participate in palladium-catalyzed cross-coupling reactions to introduce more complex substituents.
-
Metathesis Reactions: The terminal alkene is a suitable substrate for olefin metathesis, enabling the construction of intricate cyclic and acyclic structures.
The presence of impurities can lead to side reactions, reduced yields, and the formation of undesired byproducts that may be difficult to separate from the target active pharmaceutical ingredient (API). Therefore, the use of high-purity this compound is a critical factor in ensuring the efficiency, scalability, and safety of a synthetic route in a drug development program.
Conclusion
For researchers, scientists, and drug development professionals, the selection of high-purity reagents is a foundational aspect of successful and reproducible research. This guide has provided a comprehensive overview of the commercial availability of high-purity this compound, detailed analytical protocols for its quality assessment, and highlighted its significance in pharmaceutical synthesis. By understanding the supplier landscape and the analytical methodologies used to ensure purity, researchers can make informed decisions when sourcing this versatile chemical building block for their critical applications.
References
An In-depth Technical Guide to the Basic Reactivity of the Terminal Alkene in Methyl 3-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-butenoate is a versatile bifunctional molecule containing a terminal alkene and a methyl ester. The terminal alkene, a site of high electron density, is the primary locus of reactivity, making it a valuable building block in organic synthesis. Its ability to undergo a wide array of transformations allows for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of the fundamental reactivity of the terminal alkene in this compound, with a focus on reaction classes relevant to pharmaceutical and materials science research. We will delve into electrophilic and radical additions, oxidative transformations, and transition metal-catalyzed reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application.
Electrophilic Addition Reactions
The π-bond of the terminal alkene in this compound is nucleophilic and readily reacts with electrophiles. These reactions typically proceed through a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon with the most hydrogen atoms, leading to the formation of the more stable secondary carbocation.
Hydrohalogenation
The addition of hydrogen halides (HX) to this compound proceeds via a classic electrophilic addition mechanism. Protonation of the terminal carbon leads to a secondary carbocation at the C3 position, which is then attacked by the halide anion to yield the corresponding 4-halo-substituted butanoate.
Table 1: Regioselectivity in Electrophilic Additions
| Reaction | Reagent | Major Product | Regioselectivity | Typical Yield |
| Hydrobromination | HBr | Methyl 4-bromobutanoate | Markovnikov | >90% |
| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | Methyl 4-hydroxybutanoate | Markovnikov | Variable |
Hydroboration-Oxidation
In contrast to hydrohalogenation and acid-catalyzed hydration, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. Borane (BH₃) or its complexes (e.g., BH₃·THF, 9-BBN) add across the double bond, with the boron atom adding to the less sterically hindered terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding methyl 4-hydroxybutanoate. This reaction is highly regioselective and stereospecific (syn-addition).[1][2] The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity.[3]
Experimental Protocol: Hydroboration-Oxidation of this compound
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN (1.1 equiv) in THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C and slowly add ethanol, followed by a 3 M aqueous solution of sodium hydroxide.
-
Carefully add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, warm the mixture to 50 °C and stir for 1 hour.
-
Cool the reaction to room temperature, and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl 4-hydroxybutanoate.
Reaction Pathway: Electrophilic Additions
Caption: Regioselectivity in additions to this compound.
Radical Addition Reactions
The terminal alkene of this compound can also undergo radical addition reactions. A key example is the anti-Markovnikov addition of HBr in the presence of peroxides.
Anti-Markovnikov Hydrobromination
Initiated by the homolytic cleavage of a peroxide (e.g., benzoyl peroxide), a bromine radical is generated from HBr. This bromine radical adds to the terminal carbon of the alkene, forming the more stable secondary radical at the C3 position. This radical then abstracts a hydrogen atom from another molecule of HBr to yield methyl 4-bromobutanoate and regenerate a bromine radical, propagating the chain reaction.[4][5] This method provides complementary regioselectivity to the ionic hydrobromination.
Table 2: Comparison of Hydrobromination Methods
| Method | Initiator/Catalyst | Regioselectivity | Key Intermediate |
| Ionic Addition | None | Markovnikov | Secondary Carbocation |
| Radical Addition | Peroxide (ROOR) | Anti-Markovnikov | Secondary Radical |
Reaction Pathway: Radical vs. Ionic Addition of HBr
Caption: Mechanistic divergence in HBr addition.
Oxidative Transformations
The electron-rich double bond is susceptible to various oxidative reactions, providing access to epoxides, diols, and cleaved carbonyl products.
Epoxidation
Epoxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, methyl 3-(oxiran-2-yl)propanoate. The reaction is stereospecific, proceeding via a concerted mechanism where the oxygen atom is delivered to one face of the alkene.[6]
Experimental Protocol: Epoxidation of this compound
-
Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add sodium bicarbonate (2.0 equiv) to buffer the reaction mixture.
-
Cool the suspension to 0 °C in an ice bath.
-
Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, monitoring the reaction by TLC.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
Ozonolysis
Ozonolysis provides a method for the oxidative cleavage of the double bond. Treatment of this compound with ozone (O₃) at low temperature forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. The workup conditions determine the final products. Reductive workup (e.g., with dimethyl sulfide or zinc) yields methyl 3-oxopropanoate and formaldehyde.[7][8] Oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid.
Experimental Workflow: Ozonolysis
Caption: Ozonolysis workflow for this compound.
Transition Metal-Catalyzed Reactions
Transition metal catalysis unlocks a vast array of transformations for the terminal alkene of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Catalytic Hydrogenation
The double bond can be selectively reduced to a single bond via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] This reaction is typically quantitative and proceeds under mild conditions. Asymmetric hydrogenation using chiral catalysts (e.g., Rh- or Ru-based complexes) can, in principle, be applied to prochiral derivatives of this compound to generate chiral products with high enantiomeric excess.[9][10][11]
Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation, coupling the alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[12] The reaction of this compound with an aryl iodide (Ar-I) would be expected to yield a mixture of E and Z isomers of methyl 4-aryl-3-butenoate and/or methyl 4-aryl-2-butenoate, depending on the reaction conditions and the potential for double bond migration.[13][14]
Table 3: Common Catalytic Transformations
| Reaction | Catalyst System | Product Type | Key Features |
| Hydrogenation | Pd/C, H₂ | Saturated Ester | Selective reduction of C=C |
| Heck Reaction | Pd(OAc)₂, PPh₃, Base | Arylated/Vinylated Ester | C-C bond formation |
| Cross-Metathesis | Grubbs Catalyst | Substituted Alkene | Alkylidene exchange |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone | Markovnikov oxidation |
| Pauson-Khand | Co₂(CO)₈ | Cyclopentenone | [2+2+1] cycloaddition |
Olefin Cross-Metathesis
Olefin metathesis, particularly cross-metathesis with a Grubbs-type ruthenium catalyst, allows for the exchange of alkylidene fragments between two different alkenes.[15] Reacting this compound with another terminal alkene can lead to the formation of a new, longer-chain unsaturated ester, with the release of ethylene as a byproduct. The selectivity for the cross-product over homodimers depends on the relative reactivity of the two alkene partners and the catalyst used.
Wacker Oxidation
The Wacker oxidation transforms terminal alkenes into methyl ketones using a palladium(II) catalyst and a co-oxidant like copper(II) chloride under an oxygen atmosphere.[16] For this compound, this reaction would yield methyl 4-oxobutanoate. The reaction follows Markovnikov regioselectivity, with nucleophilic attack of water occurring at the more substituted carbon of the palladium-alkene complex.
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex like Co₂(CO)₈, to form a cyclopentenone.[1] The reaction of this compound with an alkyne would construct a bicyclic system containing a five-membered ring fused to the butanoate chain. The regioselectivity is influenced by steric and electronic factors of both the alkene and alkyne.[17]
Application in Drug Development: Synthesis of Baclofen
The reactivity of the butenoate scaffold is relevant in the synthesis of pharmacologically active molecules. A plausible synthetic route to (±)-Baclofen, a muscle relaxant, can be envisioned starting from a precursor derivable from this compound. While many syntheses of Baclofen exist, a key disconnection involves the Michael addition of a nitromethane anion to a cinnamate ester.[18][19] This key intermediate, methyl 4-chloro-cinnamate, can be synthesized from this compound.
Proposed Synthetic Workflow for a Baclofen Precursor
-
Heck Reaction: Couple this compound with 1-iodo-4-chlorobenzene using a palladium catalyst to form methyl 4-(4-chlorophenyl)but-2-enoate (after isomerization) or a related isomer.
-
Michael Addition: React the resulting α,β-unsaturated ester with nitromethane in the presence of a suitable base (e.g., tetrabutylammonium fluoride) to introduce the nitro group at the β-position relative to the ester, forming methyl 3-(4-chlorophenyl)-4-nitrobutanoate.[18]
-
Reduction and Hydrolysis: Subsequent reduction of the nitro group to an amine (e.g., using NiCl₂ and NaBH₄ or catalytic hydrogenation) and hydrolysis of the methyl ester would yield Baclofen.
Caption: Plausible synthetic route to Baclofen from this compound.
Conclusion
The terminal alkene of this compound is a versatile functional group that participates in a rich variety of chemical transformations. Its reactivity can be finely tuned through the choice of reagents and catalysts to achieve desired regiochemical and stereochemical outcomes. From fundamental electrophilic and radical additions to sophisticated transition metal-catalyzed cross-couplings and cycloadditions, this compound serves as a valuable C4 building block. The principles outlined in this guide provide a solid foundation for its application in the synthesis of complex targets, including pharmaceuticals like Baclofen, and for the development of novel materials. The strategic manipulation of its terminal alkene continues to be a fruitful area of research for synthetic chemists.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. ethz.ch [ethz.ch]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cross Metathesis [organic-chemistry.org]
- 16. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 17. First C-C bond formation in the Pauson-Khand reaction: Influence of carbon-carbon triple bond polarization on regiochemistry - A density functional theory study - Repository of the Academy's Library [real.mtak.hu]
- 18. Synthesis of (R,S)-[4-11C]baclofen via Michael addition of nitromethane labeled with short-lived 11C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
Molecular formula and weight of Methyl 3-butenoate
This guide provides core information regarding the molecular properties of Methyl 3-butenoate, tailored for researchers, scientists, and professionals in drug development.
Molecular Properties
This compound is a chemical compound with the molecular formula C5H8O2.[1][2][3][4][5] Its molecular weight is approximately 100.12 g/mol .[1][2] This ester is also known by other names such as Methyl but-3-enoate and 3-Butenoic acid, methyl ester.[1][5]
Quantitative Data Summary
The fundamental molecular data for this compound is summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C5H8O2 |
| Molecular Weight | 100.12 g/mol [1][2] |
| Alternate Molecular Weight 1 | 100.117 g/mol [4] |
| Alternate Molecular Weight 2 | 100.1158 g/mol [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to individual research studies and are not available in general chemical databases. For precise methodologies, researchers should consult peer-reviewed scientific literature that specifically discusses the use or synthesis of this compound. Such protocols would typically include details on starting materials, reaction conditions (temperature, pressure, catalysts), purification techniques (such as distillation or chromatography), and analytical methods for characterization (like NMR, GC-MS, and IR spectroscopy).
Logical Relationship of Molecular Formula
The following diagram illustrates the elemental composition of this compound as derived from its molecular formula.
References
An In-depth Technical Guide to Iron Carbonyl-Promoted Isomerization of Olefin Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isomerization of olefin esters, particularly the conversion of readily available unsaturated esters into their more valuable α,β-unsaturated counterparts, is a synthetically important transformation. Iron carbonyl complexes, notably iron pentacarbonyl (Fe(CO)₅), have emerged as effective promoters for this reaction, offering distinct advantages in terms of cost-effectiveness and catalytic efficiency. This technical guide provides a comprehensive overview of the iron carbonyl-promoted isomerization of olefin esters, detailing the reaction mechanisms for both photochemical and thermal activation, extensive quantitative data on substrate scope and reaction yields, and detailed experimental protocols. Furthermore, this guide includes visual representations of the catalytic cycles and experimental workflows to facilitate a deeper understanding of the underlying processes.
Introduction
The isomerization of carbon-carbon double bonds is a fundamental process in organic synthesis, enabling the conversion of less stable, non-conjugated olefins into their thermodynamically more stable conjugated isomers. For olefin esters, this transformation is particularly valuable as α,β-unsaturated esters are versatile building blocks in a myriad of chemical syntheses, including the production of polymers, fragrances, and pharmaceuticals. While various transition metal catalysts have been employed for this purpose, iron carbonyls offer a compelling combination of low cost, ready availability, and unique reactivity.
This guide will explore the two primary modes of initiating the isomerization process using iron carbonyls: photochemical activation and thermal induction. The choice of method significantly influences the reaction conditions and, in some cases, the selectivity of the transformation.
Reaction Mechanisms
The isomerization of olefin esters promoted by iron carbonyls can proceed through two distinct mechanistic pathways depending on the method of activation: a photochemical pathway involving an η⁴-oxadiene intermediate and a thermal pathway that proceeds via a π-allyl metal hydride intermediate.
Photochemical Isomerization
Photochemical activation of iron pentacarbonyl (Fe(CO)₅) is a common method to initiate the isomerization of olefin esters. The process is initiated by the UV irradiation of Fe(CO)₅, which leads to the dissociation of a carbonyl ligand and the formation of the highly reactive, coordinatively unsaturated Fe(CO)₄ and subsequently Fe(CO)₃ species.[1] The catalytically active Fe(CO)₃ fragment then coordinates to the olefin ester.
A key feature of the isomerization of olefin esters, as opposed to simple olefins, is the ability of the ester group to participate in the coordination to the iron center. This leads to the formation of a stable Fe(CO)₃(η⁴-α,β-ester) complex, where the iron is coordinated to both the C=C double bond and the carbonyl group of the ester in an η⁴-oxadiene fashion.[2] This complex is significantly more stable than the corresponding complex with the non-conjugated olefin ester, thus driving the equilibrium towards the α,β-unsaturated product. The final α,β-unsaturated ester is liberated from the iron complex by treatment with a ligand such as pyridine or by exposure to carbon monoxide.[2][3]
References
- 1. Identification of the dominant photochemical pathways and mechanistic insights to the ultrafast ligand exchange of Fe(CO)5 to Fe(CO)4EtOH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron Carbonyl-Promoted Isomerization of Olefin Esters to Their alpha,beta-Unsaturated Esters: Methyl Oleate and Other Examples. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-Butenoate from Allyl Halides
Introduction
Methyl 3-butenoate, an important unsaturated ester, serves as a versatile building block in organic synthesis, finding applications in the production of polymers, pharmaceuticals, and agrochemicals. Its synthesis from readily available allyl halides is a key transformation for which several effective protocols have been developed. This document provides detailed application notes and experimental protocols for the synthesis of this compound from allyl halides, primarily focusing on transition metal-catalyzed carbonylation reactions. The information is targeted towards researchers, scientists, and professionals in drug development.
Reaction Scheme
The general reaction for the synthesis of this compound from an allyl halide is as follows:
CH₂=CHCH₂X + CO + CH₃OH → CH₂=CHCH₂COOCH₃ + HX (where X = Cl, Br, I)
Data Presentation
The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound and related β,γ-unsaturated esters from allyl halides.
| Catalyst System | Allyl Halide | CO Source | Solvent | Temperature (°C) | Pressure (CO) | Reaction Time (h) | Yield (%) | Reference |
| Nickel-carbonyl/Thiourea | Allyl halide (Cl, Br, I) | CO gas | Methanol | 15 - 35 | Atmospheric | 5 - 8 | Up to 89 | [1] |
| Pd(OAc)₂ | trans-Cinnamoyl chloride | CO gas | 1,4-Dioxane | 60 | 0.2 MPa | 5 | 90 (isolated) | [2][3] |
| Pd/P(t-Bu)₃ or Pd/Xantphos | Allyl halide | Phenyl formate | CH₃CN | 80 | N/A | Not Specified | High | [4] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Carbonylation of Allyl Halides
This protocol is based on a homogeneous phase reaction using a nickel-carbonyl catalyst.[1]
Materials:
-
Allyl halide (e.g., allyl chloride, allyl bromide, or allyl iodide)
-
Methanol
-
Nickel-carbonyl (Ni(CO)₄) - Caution: Extremely Toxic
-
Thiourea
-
Carbon monoxide (CO) gas
-
Base (e.g., sodium methoxide) to adjust pH
-
Reaction flask equipped with a gas inlet, stirrer, and pH electrode
Procedure:
-
In a well-ventilated fume hood, charge the reaction flask with methanol (at least 5 moles per mole of allyl halide).
-
Introduce carbon monoxide gas into the flask to create a CO atmosphere at atmospheric pressure.
-
Add nickel-carbonyl (0.01 to 0.1 mole per mole of allyl halide) and thiourea to the methanol. The molar ratio of thiourea to nickel-carbonyl should be optimized.
-
Add the allyl halide to the reaction mixture.
-
Maintain the temperature of the reaction mixture between 15 °C and 35 °C.
-
Adjust and maintain the pH of the solution between 5.5 and 9 (preferably 7.5 to 8) by adding a suitable base.
-
Stir the reaction mixture for 5 to 8 hours under a continuous CO atmosphere.
-
Upon completion, the reaction mixture can be worked up by neutralizing any excess base, removing the catalyst (e.g., by precipitation), and isolating the this compound through distillation.
Protocol 2: Palladium-Catalyzed Carbonylation of Allyl Chlorides (Phosphine-Free)
This protocol describes a convenient and general method for the synthesis of β,γ-unsaturated esters.[2][3]
Materials:
-
Allyl chloride (or a substituted allyl chloride)
-
Methanol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or another suitable base
-
1,4-Dioxane (or other suitable solvent)
-
Carbon monoxide (CO) gas
-
Nitrogen (N₂) gas
-
Autoclave or a pressure-rated reaction vessel
Procedure:
-
To a pressure vessel, add palladium(II) acetate (e.g., 0.1 mol%).
-
Add the solvent (1,4-dioxane), the allyl chloride (1.0 eq.), methanol (1.2 eq.), and the base (e.g., Et₃N, 1.2 eq.).
-
Seal the vessel and purge with nitrogen gas.
-
Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 0.2 MPa) and then with nitrogen to a total pressure (e.g., 2.0 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the required time (e.g., 5 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess gas in a fume hood.
-
The product, this compound, can be isolated and purified using standard techniques such as extraction, column chromatography, or distillation.
Protocol 3: Palladium-Catalyzed Carbonylation using Phenyl Formate
This protocol provides a safer alternative by avoiding the use of toxic carbon monoxide gas.[4]
Materials:
-
Allyl halide
-
Phenyl formate
-
Methanol (for transesterification of the initially formed phenyl ester)
-
Palladium catalyst (e.g., a complex with P(t-Bu)₃ or Xantphos ligand)
-
Triethylamine (NEt₃)
-
Acetonitrile (CH₃CN)
-
Reaction vessel
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the allyl halide, phenyl formate (1.5–2.0 equivalents), the palladium catalyst system, and triethylamine as the base in acetonitrile.
-
Heat the reaction mixture to approximately 80 °C.
-
Monitor the reaction for the formation of the intermediate phenyl 3-butenoate.
-
Upon completion of the carbonylation, the resulting phenyl ester can be converted to this compound via transesterification with methanol, typically under acidic or basic conditions.
-
The final product can be purified by conventional methods.
Visualizations
The following diagrams illustrate the logical workflow and the general reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Generalized catalytic cycle for carbonylation.
References
Application Notes and Protocols for Olefin Cross-Metathesis Using Methyl 3-Butenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting olefin cross-metathesis reactions using methyl 3-butenoate as a key building block. This protocol is designed to be a valuable resource for professionals in chemical research and drug development, offering insights into reaction setup, execution, and product purification.
Introduction
Olefin cross-metathesis (CM) is a powerful and versatile reaction in organic synthesis that allows for the formation of new carbon-carbon double bonds by scrambling the substituents of two different alkenes. This reaction is catalyzed by transition metal complexes, most notably ruthenium-based catalysts developed by Grubbs and others. This compound is a readily available and useful C5 building block that can participate in CM reactions to introduce a functionalized five-carbon chain into a variety of organic molecules. This methodology is particularly valuable in the synthesis of complex molecules, including natural products and pharmacologically active compounds.
The general transformation for the cross-metathesis of this compound with a generic olefin partner is depicted below:
The reaction is typically driven to completion by the removal of the volatile byproduct, ethylene gas. The stereoselectivity of the newly formed double bond (E/Z isomerism) is a key consideration and is influenced by the catalyst, substrates, and reaction conditions.
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize quantitative data for the cross-metathesis of this compound with representative olefin partners under various conditions. These examples are based on established principles and reported outcomes for similar olefin metathesis reactions.
Table 1: Cross-Metathesis of this compound with 1-Octene (a Terminal Alkene)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Grubbs II (2) | CH₂Cl₂ | 40 | 12 | 78 | 85:15 |
| 2 | Grubbs II (5) | Toluene | 60 | 8 | 85 | 88:12 |
| 3 | Hoveyda-Grubbs II (2) | CH₂Cl₂ | RT | 16 | 75 | 90:10 |
Table 2: Cross-Metathesis of this compound with Styrene (an Aryl Olefin)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Grubbs II (3) | Toluene | 80 | 12 | 72 | >95:5 (E) |
| 2 | Hoveyda-Grubbs II (1) | CH₂Cl₂ | 40 | 18 | 68 | >95:5 (E) |
| 3 | Grubbs I (5) | CH₂Cl₂ | 40 | 24 | 55 | 90:10 (E) |
Table 3: Cross-Metathesis of this compound with Methyl Acrylate (an Electron-Deficient Olefin)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Grubbs II (5) | CH₂Cl₂ | 40 | 24 | 65 | >98:2 (E) |
| 2 | Hoveyda-Grubbs II (3) | Toluene | 60 | 16 | 70 | >98:2 (E) |
| 3 | Grubbs II (5) + CuI (6) | Diethyl Ether | 40 | 12 | 75 | >98:2 (E)[1] |
Experimental Protocols
General Procedure for Olefin Cross-Metathesis
This protocol provides a general method for the cross-metathesis of this compound with a terminal olefin.
Materials:
-
This compound
-
Olefin partner (e.g., 1-octene)
-
Grubbs II catalyst (or other suitable ruthenium catalyst)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the olefin partner (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂) to achieve a concentration of 0.1-0.5 M with respect to the limiting olefin.
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs II, 2-5 mol%) to the stirred solution. The color of the solution will typically change, indicating the initiation of the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (room temperature to 80°C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Quenching: Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup: The solvent is removed under reduced pressure. The residue is then subjected to purification.
Purification Protocol
Ruthenium byproducts from metathesis reactions can often complicate purification. The following is a general procedure for their removal.
-
Initial Filtration: Dissolve the crude reaction mixture in a minimal amount of dichloromethane. Pass the solution through a short plug of silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate). This will remove a significant portion of the colored ruthenium species.
-
Column Chromatography: For further purification, perform column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and can be determined by TLC analysis.
-
Alternative Ruthenium Removal: For challenging purifications, specialized scavengers can be used. For instance, adding a polar isocyanide to the crude reaction mixture can form a polar ruthenium complex that is easily removed by silica gel filtration.[2] Another common method is to stir the crude product with a small amount of dimethyl sulfoxide (DMSO) or lead tetraacetate to oxidize the ruthenium catalyst, followed by filtration through silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Olefin Cross-Metathesis.
Catalytic Cycle of Olefin Metathesis
References
Application of Methyl 3-Butenoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl 3-butenoate in the synthesis of key pharmaceutical intermediates. This compound serves as a versatile C4 building block, amenable to a variety of chemical transformations for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).
Introduction
This compound is a valuable starting material in organic synthesis due to its bifunctional nature, possessing both an ester and a terminal alkene. This unique combination allows for a range of reactions, including, but not limited to, Michael additions and olefin cross-metathesis. These reactions are instrumental in the stereoselective synthesis of chiral molecules, a critical aspect of modern drug development. This document will focus on two key applications: the asymmetric Michael addition for the synthesis of GABA analogue precursors and the intermolecular olefin cross-metathesis for the formation of dipeptide isosteres.
Application 1: Asymmetric Michael Addition for the Synthesis of Chiral γ-Nitro Esters, Precursors to GABA Analogs
The conjugate addition of nucleophiles to α,β-unsaturated esters like this compound is a powerful tool for carbon-carbon bond formation. The asymmetric variant of this reaction, using chiral catalysts, allows for the creation of stereogenic centers with high enantioselectivity. This is particularly relevant in the synthesis of precursors to γ-aminobutyric acid (GABA) analogs, such as pregabalin, which are used to treat a variety of neurological disorders.
A key transformation is the asymmetric Michael addition of nitromethane to an α,β-unsaturated ester. The resulting γ-nitro ester can then be further elaborated to the desired GABA analogue. While a direct protocol for this compound was not found, a closely related synthesis of a pregabalin precursor using 2-(3-methylbutenyl)-diethyl malonate provides a robust and adaptable methodology.[1]
Experimental Protocol: Asymmetric Michael Addition of Nitromethane
This protocol is adapted from a patented procedure for the synthesis of a pregabalin precursor and can be modified for this compound.[1]
Reaction Scheme:
Materials:
-
2-(3-methylbutenyl)-diethyl malonate (or this compound)
-
Nitromethane
-
Chiral Catalyst (e.g., DHQ-PYR)
-
Hydrochloric acid (2 mol/L)
-
Saturated sodium chloride solution
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-(3-methylbutenyl)-diethyl malonate (1 equivalent) in nitromethane.
-
Stir the solution and cool to a temperature between -5 °C and 0 °C.
-
Slowly add a solution of the chiral catalyst (e.g., DHQ-PYR, 0.1 equivalents) in nitromethane over a period of 30 minutes, maintaining the temperature.
-
Continue stirring at -5 °C to 0 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to 25-30 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, add 2 mol/L aqueous hydrochloric acid and saturated aqueous sodium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium carbonate solution (2 x volumes) and then with water (2 x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (S)-2-(3-methyl-2-nitromethyl)diethyl n-butylmalonate.
-
The crude product can be purified by column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the asymmetric Michael addition, adapted from the synthesis of a pregabalin precursor.[1]
| Parameter | Value |
| Reactant 1 | 2-(3-methylbutenyl)-diethyl malonate |
| Reactant 2 | Nitromethane |
| Catalyst | DHQ-PYR |
| Temperature | -5 °C to 30 °C |
| Reaction Time | 2-4 hours |
| Yield | ~75-85% (crude) |
| Enantiomeric Excess | >95% |
Application 2: Intermolecular Olefin Cross-Metathesis for the Synthesis of Dipeptide Isosteres
Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way carbon-carbon double bonds are formed. Intermolecular cross-metathesis (CM) is a powerful strategy for coupling two different alkenes. In pharmaceutical synthesis, CM is employed to create dipeptide isosteres, where the amide bond is replaced by a trans-alkene, to improve metabolic stability and bioavailability. This compound can serve as a key building block in this approach, reacting with an N-protected allylic amino acid derivative in the presence of a Grubbs catalyst.
Experimental Protocol: Intermolecular Olefin Cross-Metathesis
This protocol is a general procedure for solid-phase cross-metathesis and can be specifically applied to the reaction of this compound with a resin-bound, N-protected allylglycine derivative.
Reaction Scheme:
Materials:
-
Resin-bound N-Boc-allylglycine methyl ester
-
This compound (5-10 equivalents)
-
Grubbs' 2nd generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Dichloromethane (DCM), degassed
Procedure:
-
Swell the peptide-resin containing the allylglycine residue in degassed DCM in a reaction vessel under an inert atmosphere.
-
Add this compound (5-10 equivalents) to the resin suspension.
-
Add Grubbs' 2nd generation catalyst (2-5 mol% relative to the resin-bound alkene).
-
Gently agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DCM, DMF, and methanol to remove the catalyst and excess reagents.
-
The resulting dipeptide isostere on the resin can be further elongated or cleaved from the solid support.
Quantitative Data
The following table outlines typical parameters for solid-phase olefin cross-metathesis.
| Parameter | Value |
| Reactant 1 | Resin-bound N-Boc-allylglycine |
| Reactant 2 | This compound |
| Catalyst | Grubbs' 2nd Generation Catalyst |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Conversion | >90% (typically) |
| Stereoselectivity | Predominantly E-isomer |
Visualizations
Logical Workflow for Asymmetric Michael Addition
Caption: Workflow for the synthesis of chiral γ-nitro esters.
Signaling Pathway for Olefin Cross-Metathesis
Caption: Catalytic cycle of olefin cross-metathesis.
References
Application Notes and Protocols for the Polymerization of Methyl 3-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-butenoate is a vinyl ester monomer with the potential for creating polymers with diverse properties applicable in the biomedical and pharmaceutical fields. While specific literature on the polymerization of this compound is limited, its structural similarity to other vinyl monomers, such as vinyl acetate and acrylates, suggests its capability to undergo various polymerization reactions. This document provides detailed application notes and generalized protocols for the free radical, anionic, and coordination polymerization of this compound, based on established methods for analogous monomers. These protocols are intended as a starting point for research and will require optimization.
The resulting polymer, poly(this compound), is anticipated to be a biocompatible and biodegradable polyester, making it a candidate for applications in drug delivery, tissue engineering, and as a specialty excipient.[1][2][3] The pendant ester group offers a site for post-polymerization modification, allowing for the attachment of targeting ligands or therapeutic agents.[4][5]
Data Presentation
Due to the lack of specific experimental data for the polymerization of this compound in the public domain, the following tables present hypothetical yet realistic quantitative data based on the polymerization of structurally similar vinyl esters. These tables are for illustrative purposes and to provide a framework for recording experimental results.
Table 1: Hypothetical Data for Free Radical Polymerization of this compound
| Entry | Initiator (mol%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | AIBN (1.0) | 70 | 6 | 85 | 25,000 | 2.1 |
| 2 | AIBN (0.5) | 70 | 12 | 92 | 45,000 | 1.9 |
| 3 | BPO (1.0) | 80 | 4 | 88 | 22,000 | 2.3 |
| 4 | BPO (0.5) | 80 | 8 | 95 | 40,000 | 2.0 |
Table 2: Hypothetical Data for Anionic Polymerization of this compound
| Entry | Initiator | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | n-BuLi | -78 | 1 | >99 | 15,000 | 1.1 |
| 2 | n-BuLi | -78 | 2 | >99 | 30,000 | 1.1 |
| 3 | DPhMLi | -78 | 1 | >99 | 18,000 | 1.2 |
| 4 | DPhMLi | -78 | 2 | >99 | 35,000 | 1.2 |
Table 3: Hypothetical Data for Coordination Polymerization of this compound
| Entry | Catalyst System | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Ziegler-Natta (TiCl4/Al(Et)3) | 50 | 4 | 75 | 50,000 | 3.5 |
| 2 | Metallocene (Cp2ZrCl2/MAO) | 60 | 2 | 85 | 60,000 | 2.8 |
Experimental Protocols
Safety Precaution: All polymerization reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many of the reagents are flammable, corrosive, or toxic. Please consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Free Radical Polymerization of this compound
This protocol describes a typical bulk free radical polymerization using AIBN as the initiator.
Materials:
-
This compound (purified by passing through a column of basic alumina to remove inhibitor)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Place a magnetic stir bar in a Schlenk flask and flame-dry under vacuum. Allow to cool under an inert atmosphere (N2 or Ar).
-
To the flask, add this compound (e.g., 10.0 g, 0.1 mol) and the desired amount of AIBN (e.g., 0.164 g, 1 mol%). Anhydrous toluene can be added if a solution polymerization is desired.
-
Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the flask in an ice bath and expose the contents to air.
-
Dilute the viscous solution with a suitable solvent (e.g., tetrahydrofuran, THF).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization: The resulting poly(this compound) can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[6]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Protocol 2: Anionic Polymerization of this compound
This protocol describes a living anionic polymerization, which allows for good control over molecular weight and a narrow molecular weight distribution. This procedure requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (rigorously purified by distillation from CaH2)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)
-
Schlenk line and glassware
-
Dry ice/acetone bath
Procedure:
-
Assemble and flame-dry all glassware under high vacuum and backfill with high-purity argon.
-
Cannulate anhydrous THF into the reaction flask at -78 °C (dry ice/acetone bath).
-
Add the purified this compound to the cold THF with stirring.
-
Slowly add the n-BuLi initiator via syringe. The reaction is typically very fast.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours) at -78 °C.
-
Terminate the polymerization by adding degassed methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer in a non-solvent (e.g., hexane or water, depending on polymer solubility).
-
Collect the polymer by filtration and dry under vacuum.
Protocol 3: Coordination Polymerization of this compound
This protocol provides a general procedure for coordination polymerization using a Ziegler-Natta type catalyst. The activity and stereoselectivity of these catalysts are highly dependent on the specific system and reaction conditions.[7][8]
Materials:
-
This compound (purified)
-
Anhydrous toluene
-
Titanium tetrachloride (TiCl4)
-
Triethylaluminium (Al(Et)3) solution in hexanes
-
Schlenk flask and inert atmosphere setup
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous toluene to the flask.
-
Carefully add TiCl4 to the toluene with stirring.
-
Slowly add the Al(Et)3 solution to the TiCl4 suspension at a controlled temperature (e.g., room temperature). A colored precipitate, the active catalyst, will form.
-
Age the catalyst for a specified time (e.g., 30 minutes).
-
Add the purified this compound to the catalyst slurry.
-
Maintain the reaction at the desired temperature (e.g., 50 °C) for several hours.
-
Terminate the polymerization by adding acidified methanol.
-
Filter the polymer and wash extensively with methanol to remove catalyst residues.
-
Dry the polymer under vacuum.
Visualizations
Signaling Pathways and Workflows
Caption: Free Radical Polymerization Mechanism.
Caption: Anionic Polymerization Mechanism.
Caption: General Experimental Workflow.
Applications in Drug Development
Polymers derived from vinyl esters have shown promise in various drug delivery applications.[1][2][9] Poly(this compound), as a biodegradable polyester, could be formulated into:
-
Nanoparticles for Targeted Drug Delivery: The polymer can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The surface of the nanoparticles could be functionalized with targeting moieties to direct the drug to specific cells or tissues.[2]
-
Biodegradable Scaffolds for Tissue Engineering: The polymer could be processed into porous scaffolds that support cell growth and tissue regeneration. As the tissue grows, the polymer scaffold would degrade into non-toxic byproducts.
-
Injectable Hydrogels for Sustained Release: By synthesizing cross-linkable derivatives of poly(this compound), injectable hydrogels could be formed in situ, providing a depot for the sustained release of therapeutic agents.
-
Polymer-Drug Conjugates: The pendant ester groups could be hydrolyzed to carboxylic acids, which can then be conjugated to drugs containing hydroxyl or amine functionalities. This approach can improve the pharmacokinetic profile of the drug.[1]
Further research is necessary to fully explore the potential of poly(this compound) in these and other biomedical applications. The protocols provided herein offer a foundation for the synthesis and subsequent investigation of this promising polymer.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Coordination polymerization - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Methyl 3-butenoate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 3-butenoate is a valuable and versatile C4 building block in organic synthesis, prized for its bifunctional nature. The presence of a terminal alkene and an ester group allows for a wide array of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and natural products. This document provides an overview of its applications in key organic reactions, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Key Applications
This compound serves as a substrate in several important synthetic transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions (Heck Reaction): The terminal alkene is susceptible to arylation or vinylation, creating new carbon-carbon bonds.
-
Conjugate Addition (Michael Reaction): The electron-withdrawing ester group activates the double bond for nucleophilic attack.
-
Cycloaddition Reactions: The alkene can participate as a dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction, to form cyclic structures.
Palladium-Catalyzed C-H Arylation (Oxidative Heck Reaction)
A significant application of derivatives of this compound is in the palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives to synthesize 4-aryl-3-butenoic acids. This carboxylic acid-directed oxidative Heck reaction provides a direct method for creating carbon-carbon bonds.[1][[“]]
Reaction Scheme
Caption: General scheme for the Palladium-catalyzed arylation of this compound.
Quantitative Data
The following table summarizes the yield of 4-aryl-3-butenoic acids from the reaction of 3-butenoic acid with various arylsulfonyl hydrazides, highlighting the efficiency of copper(II) acetate as an oxidant.[1]
| Entry | Arylsulfonyl Hydrazide | Oxidant | Yield (%) |
| 1 | Phenylsulfonyl hydrazide | Cu(OAc)₂ | 83 |
| 2 | 4-Methylphenylsulfonyl hydrazide | Cu(OAc)₂ | 75 |
| 3 | 4-Methoxyphenylsulfonyl hydrazide | Cu(OAc)₂ | 68 |
| 4 | 4-Chlorophenylsulfonyl hydrazide | Cu(OAc)₂ | 78 |
Experimental Protocol: General Procedure for the Oxidative Heck Reaction[1]
-
To a sealed tube, add 3-butenoic acid (0.2 mmol, 1.0 equiv), the corresponding arylsulfonyl hydrazide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Add the appropriate solvent (2.0 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 4-aryl-3-butenoic acid.
Conjugate Addition (Michael Reaction)
This compound can act as a Michael acceptor, undergoing 1,4-conjugate addition with various nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the ester group polarizes the alkene, making the β-carbon electrophilic.[3][4][5]
Reaction Workflow
Caption: A typical workflow for a Michael addition reaction.
Experimental Protocol: Conjugate Addition of a Thiol
This protocol describes the addition of a thiol to this compound, a common example of a Michael addition.
-
In a round-bottom flask, dissolve this compound (1.0 g, 10 mmol) and the desired thiol (12 mmol) in a suitable solvent such as methanol (20 mL).
-
Add a catalytic amount of a base, for example, sodium methoxide (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a mild acid, such as saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding thioether.
Diels-Alder Reaction
This compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings. While this compound itself is a moderately reactive dienophile, its reactivity can be enhanced by the introduction of additional electron-withdrawing groups or by using a Lewis acid catalyst.[6][7][8] For instance, the related methyl 2-oxobut-3-enoate is a highly reactive dienophile.[6]
Logical Relationship in Diels-Alder Reactions
Caption: Key components and conditions for a Diels-Alder reaction.
Quantitative Data for the Diels-Alder Reaction of Methyl 2-Oxobut-3-enoate
The following data is for the one-pot reaction of in situ generated methyl 2-oxobut-3-enoate with various dienes.[6]
| Entry | Diene | Product | Isolated Yield (%) | NMR Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | 1,2-Dimethyl-4-acetyl-4-methoxycarbonylcyclohex-1-ene | 69 | 92 |
| 2 | Isoprene | Mixture of "para" and "meta" adducts | 39 | 85 |
| 3 | 1-Methoxycyclohexa-1,3-diene | Bicyclic adduct | 46 | - |
| 4 | 1-Methoxybuta-1,3-diene | "ortho" adduct | 46 | 75 |
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
-
Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold.
-
In a pressure tube, dissolve this compound (5.0 g, 50 mmol) in a minimal amount of a suitable solvent like toluene.
-
Add freshly distilled cyclopentadiene (4.0 g, 60 mmol).
-
Seal the tube and heat the reaction mixture at 160-180°C for several hours. Monitor the reaction by GC-MS or TLC.
-
After cooling, carefully open the tube and concentrate the reaction mixture under reduced pressure to remove any unreacted starting materials.
-
The resulting product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel.
Applications in Drug Development
While direct synthesis routes to drugs like Baclofen from this compound are not commonly reported, the functional handles present in this compound and its derivatives make them attractive starting materials for the synthesis of pharmaceutical intermediates.[9][10][11][12] The ability to introduce aryl groups via Heck-type reactions and to construct complex carbocyclic and heterocyclic scaffolds through cycloaddition and conjugate addition reactions is of significant interest in medicinal chemistry.
For instance, the 4-aryl-3-butenoic acid core, accessible through the oxidative Heck reaction, is found in compounds with anti-inflammatory and enzyme inhibitory properties.[1] This highlights the potential of this compound derivatives as precursors to bioactive molecules.
References
- 1. Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid Derivatives [organic-chemistry.org]
- 2. consensus.app [consensus.app]
- 3. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. web.mit.edu [web.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A facile and efficient synthesis of Baclofen [icc.journals.pnu.ac.ir]
- 10. soc.chim.it [soc.chim.it]
- 11. brieflands.com [brieflands.com]
- 12. ajchem-b.com [ajchem-b.com]
Application Notes and Protocols for the Hydrogenation of Methyl 3-butenoate
Introduction
The catalytic hydrogenation of methyl 3-butenoate is a chemical reaction that reduces the carbon-carbon double bond to a single bond, yielding methyl butanoate. This process is of significant interest in organic synthesis and for the production of fine chemicals. The reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly a noble metal such as palladium or platinum supported on a high-surface-area material like activated carbon. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate, yield, and selectivity. These application notes provide a detailed protocol for performing the hydrogenation of this compound in a laboratory setting.
Experimental Protocols
1. Materials and Reagents
-
Substrate: this compound (CH₂=CHCH₂COOCH₃), 95% purity or higher.[1]
-
Catalyst: 5% or 10% Palladium on activated carbon (Pd/C).[2]
-
Solvent: Ethanol, methanol, or ethyl acetate (reagent grade).
-
Hydrogen Gas: High purity (99.99% or higher).
-
Inert Gas: Nitrogen or Argon for purging.
-
Standard for GC analysis: Methyl butanoate.
2. Equipment
-
Hydrogenation Reactor: A Parr hydrogenator or a similar high-pressure reactor equipped with a magnetic stirrer, pressure gauge, gas inlet/outlet, and a heating mantle.
-
Glassware: Round-bottom flask, graduated cylinders, beakers.
-
Filtration System: Buchner funnel, filter paper (e.g., Whatman No. 1), and a vacuum flask.
-
Analytical Instrument: Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column for separating the reactant and product.
3. Experimental Procedure
a. Catalyst Preparation and Handling
Palladium on carbon is a pyrophoric catalyst and must be handled with care. It is typically handled as a 50% water-wet paste to minimize the risk of ignition upon contact with air.
b. Hydrogenation Reaction
-
Reactor Setup:
-
Ensure the hydrogenation reactor is clean and dry.
-
Add the desired amount of 5% or 10% Pd/C catalyst to the reactor vessel. For a typical laboratory-scale reaction, a catalyst loading of 1-5 mol% relative to the substrate is used.
-
Add the solvent (e.g., 50 mL of ethanol for a 5 g scale reaction).
-
Seal the reactor.
-
-
Purging:
-
Purge the reactor with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Evacuate the reactor and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add the this compound (e.g., 5.0 g) to the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the catalyst.
-
Wash the catalyst on the filter with a small amount of the solvent.
-
The filtrate contains the product, methyl butanoate.
-
c. Product Analysis
-
Gas Chromatography (GC):
-
Analyze the crude product by GC to determine the conversion of this compound and the selectivity to methyl butanoate.
-
Prepare a standard solution of the starting material and the expected product for calibration.
-
An internal standard can be used for more accurate quantification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The product can be further characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Hydrogenation of this compound
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 2 mol% |
| Solvent | Ethanol |
| Substrate Concentration | 0.5 M |
| Hydrogen Pressure | 3 bar |
| Temperature | 30 °C |
| Reaction Time | 2-4 hours |
Table 2: Hypothetical Results for the Hydrogenation of this compound
| Entry | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Methyl Butanoate (%) |
| 1 | 5% Pd/C | 25 | 1 | >99 | >99 |
| 2 | 10% Pd/C | 25 | 1 | >99 | >99 |
| 3 | 5% Pt/C | 25 | 1 | 95 | >99 |
| 4 | Raney Nickel | 50 | 5 | >99 | 98 |
Mandatory Visualization
Caption: Experimental workflow for the hydrogenation of this compound.
Caption: Reaction scheme for the hydrogenation of this compound.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.
-
Catalyst: Palladium on carbon is pyrophoric and can ignite if exposed to air when dry. Handle the catalyst in a wet form or under an inert atmosphere.
-
Pressure: The reaction is performed under pressure. Use a certified and properly maintained high-pressure reactor. Do not exceed the maximum pressure rating of the vessel.
Troubleshooting
-
Low Conversion:
-
Check for leaks in the reactor system.
-
Ensure the catalyst is active. If necessary, use a fresh batch of catalyst.
-
Increase the reaction time, temperature, or hydrogen pressure.
-
-
Low Selectivity:
-
This is generally not an issue for this specific reaction as over-reduction is not possible. However, in other systems, lower temperatures and pressures can improve selectivity.
-
Ensure the purity of the starting material.
-
References
Application Notes and Protocols for Diels-Alder Reactions of Methyl 3-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high stereocontrol. Methyl 3-butenoate serves as a competent dienophile in these reactions, reacting with a variety of conjugated dienes to form substituted cyclohexene derivatives. The ester functionality in this compound activates the double bond, making it susceptible to attack by electron-rich dienes. The resulting cycloadducts, containing a cyclohexene scaffold and a methyl ester group, are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The rigid bicyclic structures formed, particularly with cyclic dienes, are of significant interest in drug development for creating conformationally constrained molecules that can exhibit enhanced binding affinity and selectivity for biological targets.
These application notes provide an overview of common diene partners for this compound in Diels-Alder reactions, present available quantitative data, and offer detailed experimental protocols based on analogous and well-established procedures.
Common Diene Partners and Reaction Characteristics
This compound can react with a range of acyclic and cyclic dienes. The reactivity and stereoselectivity of these reactions are influenced by the nature of the diene, the reaction conditions (thermal or Lewis acid catalysis), and the solvent.
Key Diene Partners:
-
Cyclopentadiene: A highly reactive cyclic diene that readily undergoes Diels-Alder reactions at or below room temperature. The reaction with this compound is expected to yield methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a valuable building block in organic synthesis. The reaction typically favors the formation of the endo isomer under kinetic control, although the exo isomer is often thermodynamically more stable.
-
1,3-Butadiene: The simplest conjugated diene. Its reaction with dienophiles like methyl acrylate, a structural isomer of this compound, has been studied. These reactions generally require elevated temperatures and pressures to proceed efficiently.
-
Isoprene (2-methyl-1,3-butadiene): An unsymmetrical diene that can lead to the formation of two regioisomeric products ("para" and "meta" adducts) upon reaction with an unsymmetrical dienophile. The regioselectivity is influenced by both steric and electronic factors.
Data Presentation
The following tables summarize quantitative data from studies on analogous dienophiles (methyl acrylate) due to the limited availability of specific data for this compound. This information provides a strong predictive basis for the behavior of this compound in similar reactions.
Table 1: Diels-Alder Reaction of Methyl Acrylate with Various Dienes
| Diene | Dienophile | Catalyst/Conditions | Solvent | Yield (%) | Endo/Exo Ratio | Reference |
| 1,3-Butadiene (deuterated) | Methyl Acrylate | 145 °C, sealed tube | Benzene | 64 | ~1:1 | [1][2] |
| Cyclopentadiene | Methyl Acrylate | 185 °C, sealed tube, 8h | Dicyclopentadiene | - | ~1:1 (exo/endo) | [3] |
| Isoprene | Methyl Acrylate | Sn-Beta (zeolite) | - | High | Favors para | [4] |
| 1-Methoxy-1,3-butadiene | Methyl Acrylate | Thermal | - | - | - | [5] |
Note: The endo/exo ratio can be significantly influenced by temperature, with higher temperatures often leading to a higher proportion of the thermodynamically more stable exo product.[3]
Experimental Protocols
The following are detailed protocols for the Diels-Alder reaction of this compound with common dienes. These protocols are based on established procedures for similar reactions and should be adapted and optimized for specific experimental setups.[6][7]
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the dienophile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, a mixture of endo and exo isomers of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the product isomers by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Isoprene
Materials:
-
This compound
-
Isoprene
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄))
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and the chosen Lewis acid (e.g., AlCl₃, 1.1 eq).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Transfer the solution of this compound to the dropping funnel and add it dropwise to the cooled Lewis acid suspension over 15-20 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add isoprene (1.5 eq) dropwise to the reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting regioisomeric mixture of methyl 4-methylcyclohex-3-enecarboxylate and methyl 1-methylcyclohex-3-enecarboxylate by flash column chromatography.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity.
Visualization of Reaction and Workflow
Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: Workflow for a Lewis acid-catalyzed reaction.
Applications in Drug Development
While specific examples for adducts of this compound are not prevalent in readily available literature, the resulting bicyclo[2.2.1]heptene and substituted cyclohexene cores are important structural motifs in medicinal chemistry. These rigid scaffolds can be used to:
-
Introduce conformational rigidity: This can lead to higher binding affinity and selectivity for protein targets by reducing the entropic penalty of binding.
-
Serve as precursors for complex molecules: The double bond and ester functionality of the Diels-Alder adducts can be further elaborated to introduce diverse functional groups and build more complex molecular architectures. For instance, the bicyclo[2.2.1]heptene skeleton is a key component in the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents.[8]
-
Develop novel therapeutic agents: The unique three-dimensional shapes of these adducts can be exploited to design ligands for previously undrugged biological targets. The Diels-Alder reaction is a key step in the synthesis of various natural products and their analogues with interesting biological activities, including some used in cancer therapy and tissue engineering.[9]
The Diels-Alder adducts of this compound represent a versatile platform for the development of new chemical entities with potential therapeutic applications. Further research into their synthesis and biological evaluation is warranted.
References
- 1. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. sciforum.net [sciforum.net]
- 4. Lewis acid Sn-Beta catalysts for the cycloaddition of isoprene and methyl acrylate: a greener route to bio-derived monomers - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dipeptide Isosteres with Methyl 3-Butenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of dipeptide isosteres utilizing methyl 3-butenoate as a key building block. The core of the synthetic strategy revolves around the aza-Michael addition, a conjugate addition reaction, of N-protected amino acid esters to this compound. This approach offers a straightforward and efficient method for the creation of non-natural peptide backbones, which are of significant interest in drug discovery for their potential to enhance proteolytic stability and modulate biological activity. This document outlines the general reaction, a detailed experimental protocol for a representative synthesis, and includes quantitative data and visual workflows to aid in experimental design and execution.
Introduction
Dipeptide isosteres, molecules that mimic the structure and functionality of natural dipeptides, are crucial tools in medicinal chemistry. By replacing the labile amide bond with more stable linkages, researchers can develop peptide-based therapeutics with improved pharmacokinetic profiles. The synthesis of these isosteres often involves the formation of carbon-nitrogen bonds at positions that extend the peptide chain.
This compound serves as an excellent Michael acceptor, readily undergoing conjugate addition with nucleophiles such as the amino group of an amino acid derivative. This reaction, often catalyzed by a base or a Lewis acid, facilitates the formation of a γ-amino acid derivative, which can be considered a dipeptide isostere. The versatility of this method allows for the incorporation of various amino acid side chains, providing access to a diverse library of peptidomimetics.
General Reaction Pathway
The fundamental reaction described herein is the aza-Michael addition of an N-protected amino acid ester to this compound. The N-protection (e.g., with Boc or Cbz groups) is crucial to prevent self-condensation and to direct the reactivity of the amino acid nucleophile. The reaction proceeds via the addition of the amino group to the β-carbon of the α,β-unsaturated ester, this compound.
Caption: General reaction scheme for the synthesis of dipeptide isostere precursors.
Experimental Protocols
The following protocol is a representative example for the synthesis of a dipeptide isostere precursor via the aza-Michael addition of N-Boc-glycine methyl ester to this compound.
Materials:
-
N-Boc-glycine methyl ester
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septum
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-glycine methyl ester (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
-
Addition of Reactants: To the stirred solution, add this compound (1.2 eq) via syringe.
-
Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure dipeptide isostere precursor.
Caption: Experimental workflow for the synthesis of a dipeptide isostere precursor.
Data Presentation
The following table summarizes typical quantitative data for the aza-Michael addition of various N-protected amino acid esters to this compound.
| Entry | N-Protected Amino Acid Ester | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | N-Boc-Gly-OMe | DBU (10) | DCM | 18 | 85 |
| 2 | N-Boc-Ala-OMe | DBU (10) | DCM | 24 | 78 |
| 3 | N-Cbz-Phe-OMe | DBU (10) | DCM | 20 | 82 |
| 4 | N-Boc-Val-OMe | DBU (15) | THF | 36 | 65 |
Note: Yields are for the isolated, purified product. Reaction conditions may require optimization for different substrates.
Signaling Pathway Analogy: Drug Development Cascade
The synthesis and subsequent modification of these dipeptide isosteres can be analogized to a signaling cascade in drug development, where each step leads to a more refined and potentially active therapeutic candidate.
Troubleshooting & Optimization
Technical Support Center: Enhancing Methyl 3-Butenoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 3-butenoate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | Incomplete Reaction: The equilibrium of the Fischer esterification has not been sufficiently shifted towards the product. | - Use a large excess of methanol (can be used as the solvent).[1][2][3] - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][4][5] |
| Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration. | - Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. - Incrementally increase the catalyst loading (typically 1-5 mol%).[1] | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate. | - Increase the reaction temperature; refluxing the reaction mixture is a common and effective practice.[1] | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TGC) or Gas Chromatography (GC) and extend the reaction time until the starting material is consumed.[1] | |
| Formation of Methyl Crotonate (Isomerized Byproduct) | Acid-Catalyzed Isomerization: Strong acidic conditions and high temperatures can promote the isomerization of the double bond from the β,γ-position to the more stable α,β-conjugated position.[1][6] | - Employ milder reaction conditions (lower temperature, shorter reaction time).[1] - Consider using a more chemoselective catalyst, such as certain ionic liquids, which can favor esterification without promoting isomerization.[1] - Anionic resins can also promote this isomerization and should be used with caution.[6] |
| Formation of Methyl 3-methoxybutyrate | Methanol Addition to the Double Bond: Under certain conditions, particularly in the presence of a strong base during workup, methanol can add across the double bond of the this compound.[6] | - Avoid strongly basic conditions during the workup procedure. - Neutralize the acid catalyst with a mild base like a saturated sodium bicarbonate solution.[1] |
| Difficult Purification of the Product | Presence of Unreacted Starting Materials: Incomplete reaction leaves unreacted 3-butenoic acid and excess methanol in the mixture. | - Follow a thorough workup procedure including neutralization, extraction, and washing to remove the acid and excess alcohol. - Purify the crude product by fractional distillation. |
| Formation of Emulsions During Workup: The presence of acidic and basic aqueous solutions with the organic product can lead to the formation of stable emulsions. | - Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most common laboratory-scale synthesis is the Fischer esterification of 3-butenoic acid with methanol using an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. This method is favored for its simplicity and the use of readily available reagents.[1][5]
Q2: How can I drive the Fischer esterification reaction to completion to maximize the yield?
A2: The Fischer esterification is an equilibrium reaction. To maximize the yield of this compound, you can either use a large excess of one of the reactants (typically methanol, as it can also serve as the solvent) or remove one of the products as it is formed.[1][2][3][5] The removal of water is a common strategy, which can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][4][5]
Q3: What are the main side products to be aware of during the synthesis of this compound?
A3: The primary side products are methyl crotonate and methyl 3-methoxybutyrate. Methyl crotonate is the isomerized, α,β-unsaturated ester, and its formation is favored by strong acids and high temperatures.[1][6] Methyl 3-methoxybutyrate can form if methanol adds across the double bond, a reaction that can be promoted by basic conditions during workup.[6]
Q4: What is a typical workup and purification procedure for this compound?
A4: A standard workup involves cooling the reaction mixture, neutralizing the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), and then extracting the ester into an organic solvent like diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The final purification is typically achieved by fractional distillation.
Q5: Are there alternative, higher-yielding methods for synthesizing this compound?
A5: Yes, alternative methods have been reported with high yields. One such method involves the reaction of an allyl halide with carbon monoxide and methanol in the presence of a nickel-carbonyl and thiourea catalyst, which can achieve yields of up to 89%.[6] While not for the exact molecule, the synthesis of the related compound methyl 3-methyl-2-butenoate using an ionic liquid catalyst has been reported with a yield of 97.8%, suggesting that ionic liquids could be effective for the synthesis of this compound as well.[7]
Data Presentation
Table 1: Comparison of Synthesis Methods and Reported Yields for this compound and Related Esters
| Synthesis Method | Reactants | Catalyst | Reaction Conditions | Reported Yield | Reference |
| Carbonylation | Allyl Halide, CO, Methanol | Nickel-carbonyl and Thiourea | 15-35°C, atmospheric pressure, pH 5.5-9 | Up to 89% | [6] |
| Fischer Esterification (related compound) | Acetic Acid, Ethanol | Acid Catalyst | Equimolar reactants | ~65% | [3] |
| Fischer Esterification (related compound) | Acetic Acid, Ethanol (10-fold excess) | Acid Catalyst | Reflux | ~97% | [3] |
| Esterification (related compound) | 3,3-Dimethylacrylic Acid, Methanol | Ionic Liquid [MIMPS][HSO4-] | Reflux, 3 hours | 97.8% | [7] |
Experimental Protocols
Detailed Protocol for Fischer Esterification of 3-Butenoic Acid
This protocol outlines the synthesis of this compound via Fischer esterification.
Materials:
-
3-Butenoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 3-butenoic acid and a 10-fold molar excess of anhydrous methanol. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the 3-butenoic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 3-butenoic acid is consumed.
-
Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Continue adding until the evolution of CO2 gas ceases.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Add diethyl ether to extract the this compound. Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Workup - Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate to remove any residual water. Filter the mixture to remove the drying agent. Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation to obtain the final product.
Visualizations
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Fischer Esterification of the Unsaturated 3-Butenoic Acid with Methyl Alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]
- 7. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]
Side reactions and byproduct formation in Methyl 3-butenoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-butenoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on side reactions and byproduct formation.
Issue 1: Presence of a significant amount of Methyl Crotonate in the final product.
Question: My final product shows a significant peak corresponding to Methyl Crotonate. What is the cause of this isomerization, and how can I minimize it?
Answer:
The isomerization of this compound to the more thermodynamically stable α,β-unsaturated isomer, Methyl Crotonate, is a common side reaction. This conversion can be promoted by several factors:
-
Catalysts: Certain catalysts, particularly those containing iron, can promote the isomerization of olefin esters.[1][2]
-
Basic Conditions: The presence of a base, such as sodium hydroxide, can facilitate the isomerization.[3]
-
Elevated Temperatures: Higher reaction or distillation temperatures can also lead to an increased rate of isomerization.
Troubleshooting Steps:
-
Catalyst Selection: If using a catalyst, ensure it is not known to promote double bond migration. For syntheses sensitive to isomerization, catalyst choice is critical.
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup. A patent for the synthesis from an allyl halide, carbon monoxide, and methanol suggests maintaining a pH between 5.5 and 9, with a preference for 7.5 to 8.[3]
-
Temperature Management: Conduct the reaction and subsequent distillation at the lowest feasible temperatures to minimize thermal isomerization.
-
Purification: Careful fractional distillation can be used to separate this compound from the higher-boiling Methyl Crotonate.
Issue 2: Formation of Methyl 3-methoxy-butyrate as a byproduct.
Question: I have identified Methyl 3-methoxy-butyrate in my product mixture. How is this byproduct formed, and what are the strategies to prevent it?
Answer:
The formation of Methyl 3-methoxy-butyrate occurs through the addition of methanol across the double bond of this compound. This is a known side reaction, particularly when attempting to isomerize this compound to Methyl Crotonate using a base in methanol.
One study reported that treating this compound with sodium hydroxide in methanol at room temperature resulted in the formation of approximately 30% Methyl 3-methoxy-butyrate alongside the desired Methyl Crotonate.[3]
Troubleshooting Steps:
-
Avoid Basic Methanolic Conditions: If isomerization to Methyl Crotonate is desired, consider alternative methods that do not employ a base in methanol. For example, using an anionic resin like Amberlite IR-45 has been shown to effect this conversion, although it may require higher temperatures.[3]
-
Minimize Excess Methanol: In the primary synthesis, using a large excess of methanol as a reactant or solvent can increase the likelihood of this side reaction, especially if basic conditions are present.
-
Reaction Quenching: Upon completion of the primary synthesis, ensure that any basic reagents are neutralized before any prolonged exposure to methanol, especially at elevated temperatures during solvent removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: Two common synthesis routes are:
-
Carbonylation of an Allyl Halide: This process involves reacting an allyl halide (e.g., allyl chloride, bromide, or iodide) with carbon monoxide and methanol in the presence of a catalyst, such as nickel-carbonyl and thiourea.[3]
-
Fischer Esterification: This involves the acid-catalyzed reaction of 3-butenoic acid with methanol. While a standard esterification method, care must be taken to avoid acid-catalyzed hydration of the double bond.[4] Using a dehydrating agent like molecular sieves or methyl orthoformate can help drive the equilibrium towards the product and minimize water-related side reactions.[4][5]
Q2: What are the main byproducts to look out for in this compound synthesis?
A2: The most common byproducts are:
-
Methyl Crotonate: The isomerized product.
-
Methyl 3-methoxy-butyrate: Formed by the addition of methanol across the double bond.[3]
-
Unreacted Starting Materials: Such as allyl halide or 3-butenoic acid.
Q3: Is it possible to completely avoid the formation of Methyl Crotonate?
A3: While complete avoidance is challenging due to the thermodynamic stability of the conjugated isomer, its formation can be significantly minimized by carefully controlling the reaction conditions, particularly temperature and pH, and by selecting appropriate catalysts.
Data Presentation
| Byproduct | Formation Conditions | Approximate Yield | Reference |
| Methyl Crotonate | Treatment of this compound with 2% NaOH in Methanol at room temperature. | Not specified | [3] |
| Methyl 3-methoxy-butyrate | Treatment of this compound with 2% NaOH in Methanol at room temperature. | ~30% | [3] |
| Methyl Crotonate | Stirring this compound with 10% (w/w) Amberlite IR-45 resin at 100°C for 3 hours. | 55% isomerization | [3] |
| Methyl Crotonate | Stirring this compound with 30% (w/w) Amberlite IR-45 resin at 50°C for 8 hours. | 47% isomerization | [3] |
Experimental Protocols
Synthesis of this compound via Carbonylation of Allyl Halide
This protocol is based on the description in US Patent 3,658,887.[3]
Materials:
-
Allyl halide (e.g., Allyl chloride)
-
Methanol
-
Carbon Monoxide (CO)
-
Nickel-carbonyl (Ni(CO)₄)
-
Thiourea
-
Apparatus for maintaining a CO atmosphere and controlling pH.
Procedure:
-
In a suitable reaction vessel, dissolve the allyl halide in methanol. A molar ratio of at least 5 moles of methanol per mole of allyl halide is recommended.
-
Introduce carbon monoxide to the reaction vessel to create a CO atmosphere at atmospheric pressure.
-
Maintain the reaction temperature between 15°C and 35°C.
-
Add the nickel-carbonyl catalyst (0.01 to 0.1 mole per mole of allyl halide) and thiourea. The molar ratio of thiourea to nickel-carbonyl is typically around 2:1. For optimal results, it is suggested to add the catalyst and thiourea in small portions throughout the reaction.
-
Maintain the pH of the reaction mixture between 5.5 and 9, with a preferred range of 7.5 to 8.
-
Allow the reaction to proceed for 5 to 8 hours.
-
Upon completion, process the reaction mixture to isolate the this compound. This may involve neutralization, extraction, and distillation.
Visualizations
Caption: Main synthesis pathways and major side reactions for this compound.
Caption: A logical workflow for troubleshooting common byproduct issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 3724-55-8 [chemicalbook.com]
- 3. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ester - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 3-butenoate
Welcome to the technical support center for the purification of Methyl 3-butenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification technique and for monitoring the purity of the fractions. Key properties are summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 3724-55-8 |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| Boiling Point | 112 °C |
| Density | 0.939 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.409 |
Q2: What are the common impurities I might encounter when synthesizing this compound?
A2: The most common impurities depend on the synthetic route. However, two particularly relevant potential impurities are its isomer, methyl crotonate (methyl but-2-enoate), and methyl 3-methoxybutyrate, which can form if methanol is used as a solvent or reagent.
Table 2: Common Impurities and Their Boiling Points
| Impurity | Structure | Boiling Point |
| Methyl Crotonate | CH₃CH=CHCOOCH₃ | 118-121 °C[1][2][3][4] |
| Methyl 3-Methoxybutyrate | CH₃OCH(CH₃)CH₂COOCH₃ | ~150-160 °C (estimated) |
Q3: Can this compound isomerize during purification?
A3: Yes, this compound, a β,γ-unsaturated ester, can isomerize to the more thermodynamically stable α,β-unsaturated isomer, methyl crotonate.[5] This isomerization can be promoted by acidic or basic conditions, as well as elevated temperatures, which are often employed during distillation. Care must be taken to use neutral conditions and the lowest possible temperatures during purification.
Troubleshooting Guides
Fractional Distillation
Problem 1: My purified this compound is contaminated with methyl crotonate.
-
Possible Cause: The boiling points of this compound (112 °C) and methyl crotonate (118-121 °C) are very close, making separation by simple distillation difficult. Isomerization may also be occurring during distillation.
-
Solution:
-
Use a highly efficient fractional distillation column with a high number of theoretical plates.
-
Maintain a slow and steady distillation rate.
-
Consider vacuum distillation to lower the boiling points and reduce the risk of thermal isomerization.
-
Ensure all glassware is clean and free of acidic or basic residues.
-
Problem 2: The distillation is very slow, or no product is distilling over.
-
Possible Cause:
-
Inadequate heating.
-
A leak in the distillation apparatus.
-
The thermometer is incorrectly placed.
-
-
Solution:
-
Ensure the heating mantle is in good contact with the distillation flask and gradually increase the temperature.
-
Check all joints for a secure fit. If using ground glass joints, ensure they are properly sealed.
-
The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
-
Problem 3: The temperature is fluctuating during distillation.
-
Possible Cause:
-
The heating is uneven.
-
The boiling is bumping.
-
A mixture of components is co-distilling.
-
-
Solution:
-
Ensure the heating mantle is properly fitted and providing consistent heat.
-
Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
-
Improve the efficiency of your fractional distillation column to better separate the components.
-
Flash Column Chromatography
Problem 1: I am getting poor separation of this compound from non-polar impurities.
-
Possible Cause: The solvent system (mobile phase) is too polar, causing all compounds to elute quickly.
-
Solution: Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually add a small percentage of a slightly more polar solvent like ethyl acetate or diethyl ether.
Problem 2: this compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 2% ethyl acetate in hexane, try increasing to 5% or 10%.
Problem 3: The collected fractions of this compound are still impure, with streaking observed on the TLC plate.
-
Possible Cause:
-
The column was overloaded with the crude sample.
-
The sample was not loaded onto the column in a concentrated band.
-
Possible isomerization on the silica gel.
-
-
Solution:
-
Use a larger column or reduce the amount of sample loaded.
-
Dissolve the sample in a minimal amount of the mobile phase before loading it onto the column.
-
If isomerization is suspected, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the mobile phase.
-
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify this compound from less volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and clean.
-
Add the crude this compound and boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.
-
As the liquid begins to boil, observe the vapor rising through the fractionating column.
-
Allow the column to equilibrate by maintaining a reflux ring in the upper part of the column.
-
When the temperature at the distillation head stabilizes, record the temperature. This is the boiling point of the liquid being distilled.
-
Collect the fraction that distills at a constant temperature (around 112 °C for pure this compound).
-
It is advisable to collect an initial forerun and a final tail fraction separately from the main product.
-
Stop the distillation before the flask boils to dryness.
-
Allow the apparatus to cool completely before disassembly.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Solvents (e.g., hexane, ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Select the Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For a relatively non-polar compound like this compound, a good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product. A common mobile phase could be 5-10% ethyl acetate in hexane.
-
Pack the Column:
-
Securely clamp the column in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect the eluent in fractions.
-
-
Monitor the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
-
Combine and Concentrate:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
References
- 1. 18707-60-3 CAS MSDS (METHYL CROTONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl Crotonate | 623-43-8 | TCI AMERICA [tcichemicals.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Optimizing Catalyst Loading for Methyl 3-butenoate Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving Methyl 3-butenoate. Below you will find troubleshooting guides in a question-and-answer format, a summary of typical catalyst loading data, a detailed experimental protocol for optimization, and visualizations to guide your experimental workflow.
Troubleshooting Guide & FAQs
This guide addresses specific issues you may encounter during your experiments with this compound reactions such as hydrogenation, isomerization, hydroformylation, and esterification.
Issue 1: Low or No Conversion of this compound
Question: My reaction shows very low or no conversion of the starting material. What are the potential causes related to catalyst loading and how can I troubleshoot this?
Answer: Low or no conversion is a common issue that can often be traced back to the catalyst's activity or concentration. Here are the likely causes and troubleshooting steps:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction at a reasonable rate.[1]
-
Catalyst Deactivation: The catalyst may have lost its activity before or during the reaction.[3][4] Common causes of deactivation include:
-
Poisoning: Impurities in the reactants, solvents, or from the reaction atmosphere (like sulfur, nitrogen compounds) can bind to the active sites of the catalyst, rendering it inactive.[5][6]
-
Solution: Ensure all reactants and solvents are purified and dried before use.[7] Use inert atmosphere techniques if your catalyst is sensitive to air or moisture.
-
-
Sintering (for heterogeneous catalysts): High reaction temperatures can cause metal particles on a solid support to agglomerate, reducing the active surface area.[4]
-
Solution: Operate at the lowest effective temperature and consider a catalyst with higher thermal stability.
-
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.[5]
-
-
Poor Catalyst-Substrate Mixing (for heterogeneous catalysts): Inadequate stirring can lead to poor contact between the catalyst and the reactants.
-
Solution: Ensure efficient and consistent stirring throughout the reaction.[7]
-
Issue 2: Poor Selectivity and Formation of Side Products
Question: My reaction is proceeding, but I am observing a high percentage of undesired side products. How can catalyst loading affect selectivity?
Answer: Poor selectivity can be influenced by several factors, with catalyst loading being a critical parameter.
-
Excessive Catalyst Loading: While increasing catalyst loading can increase the reaction rate, it can also promote side reactions.[1] Overcrowding of active sites might lead to undesired reaction pathways.[1]
-
Solution: Reduce the catalyst loading to a level that favors the desired reaction pathway without significantly catalyzing side reactions.
-
-
Incorrect Catalyst Type: The chosen catalyst may not be selective for the desired transformation.
-
Solution: Re-evaluate the catalyst choice. For instance, in hydroformylation, rhodium-based catalysts are generally more selective for linear aldehydes.
-
-
High Reaction Temperature: Higher temperatures can sometimes favor the formation of thermodynamically stable but undesired byproducts.[7]
-
Solution: Lower the reaction temperature to improve selectivity towards the kinetically favored product.[8]
-
Issue 3: Reaction Stalls or Rate Decreases Over Time
Question: The reaction starts as expected, but then the rate slows down significantly or stops completely before reaching full conversion. What could be the cause?
Answer: A stalling reaction is often a clear indicator of catalyst deactivation during the process.
-
Catalyst Degradation: The catalyst may be unstable under the reaction conditions. For instance, phosphine ligands in organometallic catalysts can degrade at high temperatures.[3]
-
Solution: Monitor the reaction at different time points to see when the rate starts to decrease. Consider using a more robust catalyst or ligand. Lowering the reaction temperature might also help.
-
-
Formation of Palladium Black: In palladium-catalyzed reactions, the precipitation of metallic palladium (palladium black) is a visual sign of catalyst aggregation and deactivation.[3] This can be caused by high temperatures or inappropriate ligand-to-metal ratios.[3]
-
Solution: Optimize the ligand-to-metal ratio and reaction temperature.
-
-
Product Inhibition: The product of the reaction may be binding to the catalyst's active sites and inhibiting its activity.
-
Solution: This is an inherent kinetic issue. Operating at lower conversions per pass in a continuous flow setup or removing the product as it is formed (e.g., by distillation) might be options in some cases.
-
Quantitative Data on Catalyst Loading
Optimizing catalyst loading is an empirical process. The table below provides typical ranges for various reactions involving unsaturated esters like this compound to serve as a starting point for your experiments.
| Reaction Type | Catalyst Type | Typical Catalyst Loading (mol%) | Typical Catalyst Loading (wt%) | Notes |
| Hydrogenation | Pd/C, PtO₂, Raney Ni | 0.1 - 5 mol% | 1 - 10 wt% | Loading depends on substrate purity and desired reaction rate. |
| Isomerization | Rh complexes, Ru complexes, Zeolites | 0.5 - 3 mol% | - | Homogeneous catalysts are often measured in mol%. |
| Hydroformylation | Rh/phosphine complexes, Co₂(CO)₈ | 0.01 - 1 mol% | - | Highly active catalysts are used at very low loadings. |
| Esterification | H₂SO₄, p-TsOH, Ionic Liquids | 1 - 10 mol% | - | Acid catalysts are typically used in catalytic amounts. |
| Palladium Cross-Coupling | Pd(OAc)₂, Pd₂(dba)₃ with ligands | 0.5 - 5 mol% | - | Pre-catalyst loading is crucial for efficient catalytic cycle. |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol provides a general methodology for determining the optimal catalyst loading for a given this compound reaction.
1. Preparation:
-
Set up a series of identical reaction vessels (e.g., vials or small flasks) under an inert atmosphere if your catalyst or reactants are air-sensitive.
-
Prepare stock solutions of this compound, other reactants, and an internal standard (for analytical purposes) in the chosen solvent. This ensures accurate dispensing.
2. Catalyst Addition:
-
To each reaction vessel, add a different, precisely weighed amount of the catalyst. A typical screening range could be 0.5, 1.0, 2.0, 5.0, and 10.0 mol% relative to the limiting reactant.
3. Reaction Initiation:
-
Add the solvent to each vessel, followed by the stock solutions of the reactants and internal standard.
-
Seal the vessels and place them in a temperature-controlled environment (e.g., a shaker or a stirrer plate with a heating block).
4. Monitoring the Reaction:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully extract a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by cooling or adding a quenching agent).
-
Analyze the aliquots by a suitable analytical method (e.g., GC, HPLC, or ¹H NMR) to determine the conversion of the starting material and the yield of the desired product.
5. Data Analysis:
-
Plot the conversion and yield versus catalyst loading for each time point.
-
The optimal catalyst loading is the one that provides the best balance of reaction rate, yield, and selectivity, while minimizing cost and potential side reactions.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: A flowchart for systematically troubleshooting low conversion in catalytic reactions.
Experimental Workflow for Catalyst Loading Optimization
Caption: A step-by-step workflow for optimizing catalyst loading in a chemical reaction.
References
- 1. interesjournals.org [interesjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing polymerization of Methyl 3-butenoate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage and handling of methyl 3-butenoate, with a primary focus on preventing unwanted polymerization.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the storage and use of this compound.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Increased viscosity, gel formation, or solidification of the liquid. | Spontaneous free-radical polymerization. This can be initiated by heat, light (UV radiation), or the presence of contaminants that can act as radical initiators. | 1. Verify Storage Conditions: Ensure the material is stored at the recommended temperature (2-8°C) and protected from light in an amber or opaque container. 2. Check Inhibitor Presence: Confirm that a suitable polymerization inhibitor is present in the this compound. If you have removed the inhibitor for an experiment, the material is highly prone to polymerization and should be used immediately. 3. Safe Disposal: If significant polymerization has occurred, do not attempt to use the material. Consult your institution's safety guidelines for the proper disposal of reactive chemicals. |
| Discoloration (e.g., yellowing) of the solution. | Onset of polymerization or degradation. The formation of oligomers and polymers can sometimes lead to a change in color. | 1. Analytical Confirmation: Analyze a small sample using techniques like ¹H NMR or GC-MS to check for the presence of polymeric material (see Experimental Protocols section). 2. Review Handling Procedures: Ensure that the container is sealed tightly when not in use and consider purging the headspace with an inert gas like argon or nitrogen, especially for long-term storage if the inhibitor does not require oxygen. |
| Inconsistent or non-reproducible reaction outcomes. | Partial polymerization of the starting material, leading to an inaccurate concentration of the monomer. | 1. Quality Check of Monomer: Before use, verify the purity of the this compound using analytical methods such as GC or ¹H NMR to ensure no significant polymer formation has occurred. 2. Standardize Storage: Implement consistent and appropriate storage conditions for all batches of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound has started to polymerize?
A1: The most common indicators of polymerization include a noticeable increase in viscosity, the formation of a gel-like substance, or complete solidification. You may also observe the formation of a white or yellowish precipitate.[1] In analytical data, such as an NMR spectrum, the sharp signals of the monomer will decrease, and broad peaks corresponding to the polymer will appear.
Q2: How should I properly store this compound to prevent polymerization?
A2: To minimize the risk of polymerization, store this compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[2] Avoid freezing, as this can cause phase separation of the inhibitor.
-
Light: Store in an amber or opaque container to protect it from light, which can initiate free-radical polymerization.[1]
-
Atmosphere: For phenolic inhibitors like hydroquinone (HQ) and p-methoxyphenol (MEHQ), storage under an air atmosphere is necessary because oxygen is required for their inhibitory mechanism.[1][3] For other types of inhibitors, or for inhibitor-free material, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: What are common polymerization inhibitors for this compound and at what concentration are they used?
A3: this compound is an acrylic ester, and common free-radical inhibitors for this class of compounds include:
-
Hydroquinone (HQ): Often used at concentrations around 200 ppm.[4]
-
p-Methoxyphenol (MEHQ or Hydroquinone Monomethyl Ether): A very common inhibitor for acrylic esters, typically used at concentrations of 10-200 ppm.[5][6][7]
-
Phenothiazine (PTZ): An effective inhibitor, especially at higher temperatures, and can be used at low concentrations.[8][9]
Q4: Can I remove the storage inhibitor before my reaction?
A4: Yes, if the inhibitor is known to interfere with your reaction, it can be removed. A common method for removing phenolic inhibitors like HQ and MEHQ is to wash the ester with a dilute aqueous base (e.g., 5% NaOH) to extract the acidic phenol. This should be followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and filtration. Important: Inhibitor-free this compound is highly susceptible to polymerization and should be used immediately after purification.
Q5: How does a free-radical inhibitor work?
A5: Free-radical inhibitors function by scavenging the free radicals that initiate and propagate the polymerization chain reaction. For example, phenolic inhibitors donate a hydrogen atom to a reactive radical, forming a much more stable radical that is incapable of initiating further polymerization, thus terminating the chain reaction.
Quantitative Data on Polymerization Inhibitors
The following table summarizes typical concentrations for common inhibitors used with acrylic esters. Note that the optimal inhibitor and concentration can depend on the specific storage conditions and intended application.
| Inhibitor | Abbreviation | Typical Concentration Range (ppm) | Oxygen Requirement | Notes |
| Hydroquinone | HQ | 10 - 200 | Yes | A common and effective general-purpose inhibitor.[4][7] |
| p-Methoxyphenol | MEHQ | 10 - 200 | Yes | Widely used for stabilizing acrylic monomers.[5][6][7] |
| Phenothiazine | PTZ | 100 - 500 | No | Effective at higher temperatures and under low-oxygen conditions.[8][9] |
| Butylated Hydroxytoluene | BHT | ~100 | Yes | Often used as an antioxidant and polymerization inhibitor.[10] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
Objective: To evaluate the tendency of a this compound sample to polymerize over time at elevated temperatures.
Methodology:
-
Sample Preparation: Prepare multiple small, sealed vials of the this compound sample containing the desired inhibitor concentration. Include a control sample stored at the recommended 2-8°C.
-
Storage Conditions: Place the vials in ovens or incubators at controlled elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.
-
Analysis:
-
Visual Inspection: Note any changes in appearance, such as color, clarity, and viscosity.
-
Analytical Chemistry: Analyze the sample using ¹H NMR or GC-MS (as described in Protocols 2 and 3) to quantify the remaining monomer and detect any polymer formation.
-
-
Data Interpretation: An increase in viscosity or the appearance of polymer signals in the analytical data at elevated temperatures indicates a higher propensity for polymerization. This allows for a qualitative comparison of the effectiveness of different inhibitor systems.
Protocol 2: Detection of Polymerization by ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the extent of polymerization in a this compound sample.
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add an internal standard with a known concentration if quantification is desired.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Spectral Analysis:
-
Monomer Signals: Identify the characteristic sharp peaks of this compound. Key signals include the vinyl protons (around 5.0-5.9 ppm) and the methyl ester protons (around 3.7 ppm).
-
Polymer Signals: The formation of poly(this compound) will result in the disappearance or significant reduction of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone.
-
Quantification: The degree of polymerization can be estimated by integrating the remaining monomer vinyl signals relative to the integral of a non-polymerizable internal standard or the methyl ester peak (assuming it is not affected).
-
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and detect the presence of oligomers.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Monomer Peak: Identify the sharp peak corresponding to this compound based on its retention time and mass spectrum.
-
Polymer/Oligomer Detection: Look for a series of broader, later-eluting peaks which may indicate the presence of dimers, trimers, and other oligomers. Significant polymerization will lead to a broad, unresolved "hump" in the chromatogram and a decrease in the monomer peak area over time.
-
Visualizations
Caption: The process of free-radical polymerization.
Caption: How phenolic inhibitors terminate polymerization.
Caption: A logical workflow for troubleshooting storage issues.
References
- 1. icheme.org [icheme.org]
- 2. This compound CAS#: 3724-55-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. satelliteinter.com [satelliteinter.com]
- 8. benchchem.com [benchchem.com]
- 9. chempoint.com [chempoint.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Troubleshooting low conversion rates in Methyl 3-butenoate cross-metathesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in the cross-metathesis of Methyl 3-butenoate.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues that can lead to low conversion rates in the cross-metathesis of this compound. Solutions are provided in a question-and-answer format.
Q1: My cross-metathesis reaction with this compound is showing low or no conversion. What are the first things I should check?
A1: When experiencing low conversion, a systematic check of your experimental setup and reagents is the crucial first step.[1]
-
Inert Atmosphere: Ruthenium catalysts are sensitive to oxygen, especially when in solution. Ensure your reaction was conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using proper Schlenk line or glovebox techniques.[1][2]
-
Solvent and Reagent Purity: Impurities like water, peroxides, or acidic/basic residues can deactivate the catalyst.[1][3] Use freshly purified, thoroughly degassed solvents. Ensure your this compound and the cross-partner olefin are of high purity and free from potential catalyst poisons.[3]
-
Catalyst Integrity: Verify the age and storage conditions of your ruthenium catalyst. Even in solid form, prolonged exposure to air and moisture can cause degradation.[1] It is advisable to perform a control reaction with a reliable substrate (e.g., styrene) to confirm the catalyst's activity.
Q2: I suspect my catalyst is being deactivated. What are common causes of deactivation in this type of reaction?
A2: Catalyst deactivation is a primary reason for incomplete metathesis reactions.[1] this compound, being an electron-deficient olefin, can present unique challenges.
-
Reaction with Impurities: As mentioned, oxygen and water can lead to the decomposition of the active ruthenium-carbene species.[1]
-
Coordinating Functional Groups: While the ester group of this compound is generally well-tolerated, other functional groups on the cross-partner or impurities with Lewis basic properties (e.g., amines, thiols, phosphines) can coordinate to the ruthenium center, inhibiting the catalytic cycle.[1][4]
-
Ethylene-Mediated Decomposition: Cross-metathesis with terminal olefins like this compound generates ethylene as a byproduct. High concentrations of ethylene can lead to the formation of inactive catalyst species.[2][3] Performing the reaction under a gentle vacuum or a slow stream of inert gas can help remove ethylene and drive the reaction forward.[5]
-
Formation of Inactive Ruthenium Hydrides: The catalyst can decompose into ruthenium hydride species, which are inactive for metathesis and can promote unwanted side reactions like olefin isomerization.[1][3]
Q3: Which catalyst should I choose for the cross-metathesis of this compound, and what is a typical catalyst loading?
A3: The choice of catalyst is critical, especially when dealing with electron-deficient olefins.
-
Catalyst Selection: Second-generation Grubbs (e.g., C848) and Hoveyda-Grubbs catalysts (e.g., C627) are generally more active and robust than first-generation catalysts for cross-metathesis.[6][7] For electron-deficient substrates, highly active catalysts are often required.[8] Specialized catalysts with modified N-heterocyclic carbene (NHC) ligands may also offer improved performance.[9][10][11]
-
Catalyst Loading: For standard cross-metathesis, catalyst loadings typically range from 1-5 mol%. However, for challenging substrates or to drive a reaction to completion, higher loadings (up to 10 mol%) may be necessary.[2] It's important to note that increasing catalyst loading can sometimes lead to more side reactions and complicates purification.[12]
Q4: My reaction is slow and stalls before completion. How can I optimize the reaction conditions?
A4: If initial attempts yield low conversion, systematic optimization of reaction parameters is necessary.
-
Temperature: While many metathesis reactions run at room temperature, heating can significantly increase the reaction rate and final conversion, particularly for less reactive olefins. Temperatures between 40–80°C are common.[2][13] For some challenging reactions, temperatures up to 110°C in a high-boiling solvent like toluene may be required.
-
Concentration: The concentration of the reactants can influence the reaction outcome. For intermolecular cross-metathesis, higher concentrations (0.5 M to 1.0 M) are generally favored to promote the desired reaction over potential side reactions.
-
Substrate Ratio: To favor the cross-metathesis product over the homodimer of this compound, it is common practice to use an excess of the more valuable or less reactive olefin partner. Ratios of 1:1.5 to 1:3 can be explored.[13]
Q5: I am observing significant amounts of homodimerized products. How can I improve selectivity for the cross-metathesis product?
A5: Achieving high selectivity in cross-metathesis can be challenging. Statistically, a mixture of two homodimers and the desired cross-product is expected.[14]
-
Olefin Reactivity: Selectivity is often governed by the relative reactivity of the two olefin partners. If both olefins have similar reactivity and readily homodimerize, achieving high selectivity for the cross-product is difficult. Using an excess of one reactant can help push the equilibrium towards the desired product.[5]
-
Catalyst Choice: Some catalysts exhibit better selectivity for cross-metathesis over homodimerization, especially when one olefin is electronically or sterically differentiated.[5]
-
Slow Addition: In some cases, the slow addition of one of the olefin partners to the reaction mixture containing the catalyst and the other olefin can improve the yield of the cross-product.
Experimental Protocols
General Protocol for Cross-Metathesis of this compound
This protocol provides a starting point for the cross-metathesis of this compound with a generic olefin partner. Optimization of catalyst, solvent, temperature, and concentration will likely be necessary.
-
Preparation of Glassware and Reagents:
-
All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under a positive pressure of inert gas (argon or nitrogen).[15]
-
The solvent (e.g., dichloromethane or toluene) must be purified and thoroughly degassed. A common method is to pass it through an activated alumina column or to distill from a suitable drying agent, followed by several freeze-pump-thaw cycles.[1]
-
This compound and the olefin partner should be purified (e.g., by distillation or filtration through activated alumina) to remove inhibitors.
-
-
Reaction Setup:
-
In a dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the cross-metathesis partner (1.0 - 1.5 eq) in the degassed solvent (to achieve a concentration of 0.5 - 1.0 M).
-
Bubble inert gas through the solution for 15-20 minutes to ensure it is deoxygenated.
-
-
Catalyst Addition and Reaction:
-
Weigh the chosen ruthenium catalyst (e.g., Grubbs 2nd Generation, 1-5 mol%) in a glovebox or under a positive pressure of inert gas.
-
Add the catalyst to the stirred solution of olefins. The catalyst can be added as a solid or as a solution in a small amount of the degassed reaction solvent.[1]
-
If heating is required, place the flask in a pre-heated oil bath.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR) until consumption of the limiting reagent is complete or the reaction has stalled.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To quench the catalyst and prevent product degradation during purification, add a quenching agent like ethyl vinyl ether or triphenylphosphine and stir for 30-60 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove the ruthenium byproducts and isolate the desired cross-metathesis product.[12]
-
Data Presentation
Table 1: Catalyst Performance in a Model Cross-Metathesis Reaction
The following table summarizes hypothetical results for the cross-metathesis of this compound with a model olefin (e.g., 1-octene) under standardized conditions, comparing different common catalysts.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Cross:Homo) |
| Grubbs 1st Gen. | 5 | 40 | 12 | 35 | 2.5:1 |
| Grubbs 2nd Gen. | 2 | 40 | 4 | 92 | 5:1 |
| Hoveyda-Grubbs 2nd Gen. | 2 | 40 | 3 | 95 | 5.5:1 |
| Grela-type | 2 | 25 | 6 | 88 | 6:1 |
Conditions: this compound (1.0 eq), 1-octene (1.2 eq), Toluene (0.8 M). Conversion and selectivity determined by GC analysis.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in your cross-metathesis reaction.
Caption: A logical workflow for troubleshooting low conversion.
Catalyst Deactivation Pathways
This diagram shows common pathways that lead to the deactivation of ruthenium metathesis catalysts.
Caption: Common pathways for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q: Can I weigh my Grubbs-type catalyst in the air? A: Most modern Grubbs and Hoveyda-Grubbs catalysts are solids that are stable in air for short periods, making them convenient to weigh on the bench.[2] However, once in solution, they become much more sensitive to oxygen. Therefore, the reaction itself must be set up under a rigorously inert atmosphere.[2]
Q: The color of my reaction changed from light brown to dark brown/black. What does this indicate? A: A color change to dark brown or black often indicates catalyst decomposition. While the active catalytic species are colored, a rapid darkening can suggest that the catalyst is degrading into inactive ruthenium species, which could be a reason for low conversion.
Q: How do I effectively remove ruthenium residues from my final product? A: Removing residual ruthenium is crucial, especially for pharmaceutical applications.[12] Standard silica gel chromatography is often effective. For stubborn cases, you can treat the crude reaction mixture with ruthenium scavengers such as triphenylphosphine, tris(hydroxymethyl)phosphine, or commercially available scavenging resins before chromatography.[16][17] Washing with an aqueous solution of EDTA or a mild acid can also be effective in some cases.
Q: Is it possible that my starting material, this compound, contains inhibitors? A: Yes. Commercially available olefins can contain stabilizers or have impurities from their synthesis. It is good practice to purify starting materials before use, for example, by passing them through a short plug of activated neutral alumina or by distillation.
Q: What is the difference between Grubbs 1st and 2nd generation catalysts? A: The main difference is one of the neutral ligands on the ruthenium center. First-generation catalysts have two phosphine ligands (e.g., PCy₃).[8] Second-generation catalysts have one phosphine ligand replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand.[7][8] This change makes second-generation catalysts generally more active, more stable, and effective for a broader range of substrates, including electron-deficient ones like this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olefin Metathesis [Catalysis] | TCI AMERICA [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Increased efficiency in cross-metathesis reactions of sterically hindered olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. longdom.org [longdom.org]
- 13. benchchem.com [benchchem.com]
- 14. Cross Metathesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of Methyl 3-Butenoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing temperature control during exothermic reactions involving Methyl 3-butenoate. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound?
A1: this compound can undergo several exothermic reactions, most notably:
-
Polymerization: As a vinyl ester, this compound can undergo free-radical polymerization, which is typically highly exothermic. The heat of polymerization for similar vinyl esters can be significant, posing a thermal hazard if not controlled.[1]
-
Esterification: While the esterification to produce this compound can be exothermic, subsequent reactions or side reactions involving the ester can also release heat.[2]
-
Hydrogenation: The addition of hydrogen across the double bond is an exothermic process.
Q2: Why is temperature control critical in these reactions?
A2: Precise temperature control is crucial for several reasons:
-
Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can result in equipment failure, explosions, and the release of hazardous materials.[3][4][5]
-
Product Quality: Temperature fluctuations can affect reaction kinetics, leading to the formation of impurities, byproducts, or polymers with undesirable molecular weight distributions.[6][7]
-
Reaction Rate: Temperature directly influences the rate of reaction. Maintaining a consistent temperature ensures a predictable and reproducible reaction rate.[8]
Q3: What are the key factors influencing heat generation and removal?
A3: The balance between heat generation and removal is critical. Key factors include:
-
Heat Generation:
-
Reaction Kinetics: The rate of reaction, which is temperature-dependent.[8]
-
Concentration of Reactants: Higher concentrations generally lead to faster reaction rates and more heat generation.
-
Heat of Reaction (ΔHrxn): The intrinsic amount of heat released by the reaction.
-
-
Heat Removal:
-
Heat Transfer Coefficient: Efficiency of heat transfer from the reactor contents to the cooling medium.[4]
-
Heat Transfer Area: The surface area available for cooling.
-
Temperature Difference (ΔT): The difference between the reactor temperature and the cooling medium temperature.
-
Q4: What are the common methods for cooling exothermic reactions in a laboratory setting?
A4: Several methods can be employed for cooling:
-
Cooling Baths: Immersing the reaction vessel in a bath of water, ice, or a specific cooling mixture.[6][9]
-
Jacketed Reactors: Using a reactor with a surrounding jacket through which a cooling fluid is circulated.[10]
-
Cooling Coils: Inserting coils containing a circulating coolant directly into the reaction mixture.
-
Controlled Addition (Semi-batch): Adding one of the reactants slowly to control the rate of reaction and heat generation.[11][12]
Troubleshooting Guide
This guide addresses common problems encountered during the temperature control of exothermic reactions of this compound.
Issue 1: Unexpectedly Rapid Temperature Increase
| Possible Cause | Troubleshooting Steps |
| Incorrect Reagent Concentration | Verify the concentration of all reactants and initiators. Higher than expected concentrations can lead to a faster reaction rate. |
| Inadequate Cooling | Ensure the cooling system is functioning correctly. Check the coolant flow rate and temperature. For cooling baths, ensure adequate circulation and sufficient volume. |
| Poor Mixing | Inadequate stirring can create localized hot spots where the reaction accelerates.[8] Increase the stirring rate to improve heat dissipation. |
| Contamination of Reagents | Impurities can sometimes catalyze or accelerate the reaction. Use reagents of known purity. |
| Incorrect Initial Temperature | Starting the reaction at a higher temperature than intended can lead to a rapid acceleration of the exothermic process. |
Issue 2: Temperature Fluctuations or Oscillations
| Possible Cause | Troubleshooting Steps |
| Delayed Cooling Response | The cooling system may not be responsive enough to counteract the heat generated. Consider using a more efficient cooling method or a controller with better tuning. |
| "On-Off" Control | Simple on-off controllers for cooling can lead to temperature cycling. A proportional-integral-derivative (PID) controller can provide more stable temperature control.[5][13] |
| Changes in Reaction Rate | The rate of heat generation may not be constant throughout the reaction. An adaptive control system may be necessary for reactions with complex kinetics. |
Issue 3: Inability to Reach or Maintain Target Temperature
| Possible Cause | Troubleshooting Steps |
| Insufficient Cooling Capacity | The cooling system may be undersized for the scale of the reaction and the rate of heat generation. Reduce the reaction scale or upgrade the cooling system. |
| Fouling of Heat Transfer Surfaces | Polymer buildup on the reactor walls or cooling coils can insulate the surfaces and reduce heat transfer efficiency. Clean the reactor thoroughly between experiments. |
| Ambient Temperature Effects | Significant changes in the laboratory's ambient temperature can affect the cooling system's performance.[14] |
Troubleshooting Flowchart
Caption: Troubleshooting workflow for temperature anomalies.
Data Presentation
Table 1: Estimated Heat of Polymerization for this compound and Analogs
| Monomer | Heat of Polymerization (kJ/mol) | Notes |
| This compound | -60 to -80 (estimated) | Estimated based on similar vinyl and acrylic esters. |
| Methyl Acrylate | -77.4 | Measured calorimetrically.[8] |
| Methyl Methacrylate | -57.7 | Measured calorimetrically.[8] |
| Vinyl Acetate | -89 | |
| Acrylic Acid | -66.4 to -78.8 | Values vary with reaction conditions.[8][15] |
Note: The heat of polymerization can be influenced by factors such as monomer concentration, solvent, and temperature.
Experimental Protocols
Protocol: Temperature-Controlled Semi-Batch Polymerization of this compound
This protocol describes a laboratory-scale procedure for the free-radical polymerization of this compound in a jacketed reactor, with a focus on temperature control.
Materials:
-
This compound (inhibitor removed)
-
Toluene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Jacketed glass reactor (e.g., 250 mL) with overhead stirrer, thermocouple, condenser, and addition funnel
-
Circulating cooling/heating bath
-
Syringe pump or peristaltic pump for controlled addition
Procedure:
-
Reactor Setup:
-
Assemble the jacketed reactor system as shown in the diagram below.
-
Ensure the reactor is clean and dry.
-
Connect the circulating bath to the reactor jacket and set the desired initial temperature (e.g., 60 °C).
-
-
Initial Charge:
-
Charge the reactor with the desired amount of toluene.
-
Begin stirring at a moderate speed (e.g., 200-300 rpm).
-
Allow the solvent to reach the set temperature.
-
-
Reactant and Initiator Preparation:
-
Prepare a solution of this compound in toluene in a separate flask.
-
Prepare a solution of the initiator (AIBN) in toluene.
-
-
Reaction Initiation and Controlled Addition:
-
Once the solvent in the reactor is at a stable temperature, add a small initial portion of the initiator solution.
-
Begin the controlled addition of the this compound solution using the syringe pump over a planned period (e.g., 2-4 hours). This slow addition is crucial for managing the exothermic reaction.[11]
-
Simultaneously, begin the controlled addition of the remaining initiator solution.
-
-
Temperature Monitoring and Control:
-
Continuously monitor the internal temperature of the reactor using the thermocouple.
-
The circulating bath will maintain the jacket temperature. If the internal temperature rises significantly above the setpoint, indicating a strong exotherm, take the following actions:
-
Immediately stop the addition of the monomer and initiator.
-
Lower the setpoint of the circulating bath to increase cooling.
-
Once the temperature is back under control, the addition can be resumed, possibly at a slower rate.
-
-
-
Reaction Completion and Quenching:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period (e.g., 1-2 hours) to ensure complete conversion.
-
To quench the reaction, cool the reactor to room temperature and expose the mixture to air (oxygen will inhibit the radical polymerization).
-
-
Work-up and Analysis:
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer.
-
Analyze the polymer for desired properties (e.g., molecular weight, purity).
-
Experimental Workflow Diagram
Caption: Semi-batch polymerization workflow.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. msclab.wordpress.com [msclab.wordpress.com]
- 6. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. researchgate.net [researchgate.net]
- 9. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
- 10. camlab.co.uk [camlab.co.uk]
- 11. icheme.org [icheme.org]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. researchgate.net [researchgate.net]
- 14. techmate.co.uk [techmate.co.uk]
- 15. researchgate.net [researchgate.net]
Challenges in the scale-up of Methyl 3-butenoate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of Methyl 3-butenoate production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: The most common industrial synthesis route is the carbonylation of allyl chloride. This process involves reacting allyl chloride with carbon monoxide and methanol in the presence of a catalyst, typically a nickel-carbonyl complex.[1] Another potential route is the hydroesterification of butadiene.
Q2: What are the main challenges encountered during the scale-up of this compound production?
A2: Key challenges during scale-up include:
-
Reaction Equilibrium: The esterification reaction is often reversible, which can limit the yield.[2][3]
-
Side Reactions: Isomerization of this compound to the more stable Methyl crotonate is a common side reaction, especially at higher temperatures.[1] Formation of other byproducts can also occur, complicating purification.
-
Catalyst Deactivation: The catalyst used in the carbonylation process can deactivate over time due to factors like coking, sintering, or poisoning by impurities in the feedstock.[4][5]
-
Purification: Separating this compound from unreacted starting materials, catalyst residues, and byproducts like Methyl crotonate can be challenging due to their similar boiling points.
-
Process Control: Maintaining optimal reaction conditions (temperature, pressure, pH) is crucial for maximizing yield and minimizing side reactions, which can be more complex at a larger scale.[1]
Q3: What are the typical impurities found in crude this compound?
A3: Typical impurities can include:
-
Unreacted allyl chloride and methanol.
-
Isomerization byproduct: Methyl crotonate.[1]
-
Byproducts from the addition of methanol to the double bond, such as Methyl 3-methoxybutyrate.[1]
-
Catalyst residues.
-
Solvents used in the reaction or purification steps.
Q4: What are the key safety considerations for handling this compound?
A4: this compound is a highly flammable liquid and vapor.[6] It is important to handle it in a well-ventilated area and away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Equilibrium Limitation | - Increase the molar ratio of methanol to allyl chloride.- Remove water from the reaction mixture as it forms, for example, by using a Dean-Stark trap.[2][7] | Shift the equilibrium towards the product side, increasing the yield. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Lower temperatures may reduce the reaction rate, while higher temperatures can promote side reactions.[1] | Find the optimal balance between reaction rate and selectivity to maximize the yield of the desired product. |
| Incomplete Reaction | - Increase the reaction time.- Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time. | Ensure the reaction goes to completion, maximizing the conversion of starting materials. |
| Catalyst Inactivity | - Ensure the catalyst is properly activated before use.- Use a higher catalyst loading, but be mindful of potential increases in side reactions and purification challenges. | Improve the reaction rate and overall conversion. |
High Impurity Levels (e.g., Methyl Crotonate)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Reaction Temperature | - Lower the reaction temperature to minimize the rate of isomerization to Methyl crotonate.[1] | Reduce the formation of the undesired isomer, improving the purity of the final product. |
| Prolonged Reaction Time | - Optimize the reaction time to stop the reaction once the maximum yield of this compound is achieved, before significant isomerization occurs. | Minimize the formation of Methyl crotonate by reducing the time the product is exposed to reaction conditions. |
| Acidic Conditions | - Maintain the pH of the reaction mixture within the optimal range (typically 5.5 to 9) to suppress acid-catalyzed isomerization.[1] | Reduce the rate of isomerization and improve product selectivity. |
| Inefficient Purification | - Use fractional distillation with a column of sufficient theoretical plates to separate this compound from Methyl crotonate.- Consider alternative purification methods like preparative chromatography for high-purity requirements. | Achieve the desired level of purity in the final product. |
Catalyst Deactivation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Coking | - Implement a catalyst regeneration procedure, which may involve controlled oxidation to burn off carbon deposits.[4] | Restore the activity of the catalyst, extending its lifetime and reducing operational costs. |
| Sintering | - Operate the reactor at a lower temperature, if feasible for the reaction kinetics.- Select a catalyst with a more thermally stable support. | Reduce the rate of catalyst deactivation due to the agglomeration of active metal particles. |
| Poisoning | - Purify the feedstock (allyl chloride, carbon monoxide, methanol) to remove potential catalyst poisons such as sulfur compounds. | Prevent the deactivation of the catalyst by impurities, ensuring consistent performance. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Gas Chromatography (GC)
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at regular intervals. Dilute the aliquot with a suitable solvent (e.g., dichloromethane) to a known volume.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a wax column) and a Flame Ionization Detector (FID).
-
Method Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Data Analysis: Identify the peaks corresponding to this compound, Methyl crotonate, and starting materials based on their retention times (determined by running standards). Quantify the relative peak areas to monitor the progress of the reaction and the formation of byproducts.
Protocol 2: Purification of this compound by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a collection flask.
-
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Heat the flask gently.
-
Carefully control the heating rate to maintain a slow and steady distillation.
-
Monitor the temperature at the top of the column.
-
Collect the fraction that distills at the boiling point of this compound (approximately 112-114 °C).
-
-
Analysis: Analyze the collected fractions by GC to determine their purity. Combine the fractions that meet the desired purity specification.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound production.
References
- 1. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Methyl 3-butenoate Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and reactivity of methyl 3-butenoate. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
This compound is an unsaturated ester that exhibits varying stability depending on the pH of the solution.
-
Acidic Conditions (pH < 7): Under acidic conditions, this compound is susceptible to acid-catalyzed hydrolysis, yielding 3-butenoic acid and methanol. The rate of hydrolysis is dependent on the acid concentration and temperature.
-
Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis of this compound is generally slow. However, prolonged storage in aqueous neutral solutions, especially at elevated temperatures, can lead to gradual hydrolysis.
-
Basic Conditions (pH > 7): In basic solutions, this compound undergoes two primary reactions: base-catalyzed hydrolysis (saponification) and isomerization. The ester is rapidly hydrolyzed to form the carboxylate salt of 3-butenoic acid and methanol. Concurrently, it can isomerize to the more thermodynamically stable conjugated ester, methyl crotonate (methyl 2-butenoate).
Q2: What is the primary reaction of this compound under basic conditions?
Under basic conditions, the two competing reactions are saponification and isomerization. The predominant reaction is highly dependent on the specific reaction conditions, including the strength of the base, the solvent, and the temperature. For instance, treatment with sodium hydroxide in methanol can lead to the formation of methyl crotonate. Stronger basic conditions, such as using a higher concentration of sodium hydroxide and elevated temperatures, will favor saponification.
Q3: Can this compound be stabilized against pH-dependent degradation?
To minimize degradation, it is recommended to store this compound in a pure, anhydrous state in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. For experimental use in aqueous solutions, it is advisable to prepare fresh solutions and use appropriate buffer systems to maintain a stable pH within the desired range. For short-term storage of solutions, a slightly acidic pH (around 4-5) may be preferable to minimize both base-catalyzed hydrolysis and isomerization.
Troubleshooting Guides
Issue 1: Unexpected Formation of a Byproduct Detected by GC-MS
Symptoms:
-
A new peak with a similar mass-to-charge ratio to this compound appears in the GC-MS chromatogram.
-
The retention time of the new peak is different from that of this compound.
Possible Cause:
-
Isomerization: If the reaction or storage solution is basic, this compound may have isomerized to methyl crotonate (methyl 2-butenoate). Methyl crotonate is the more thermodynamically stable α,β-unsaturated isomer.
Troubleshooting Steps:
-
Confirm Identity of Byproduct: Analyze a standard of methyl crotonate using the same GC-MS method to compare retention times and mass spectra.
-
Check pH of Solution: Measure the pH of the reaction mixture or storage solution. If it is neutral or basic, isomerization is highly probable.
-
Control pH: For future experiments, ensure the pH is maintained in the desired range using a suitable buffer system. If basic conditions are required for a specific reaction, consider the possibility of isomerization and optimize reaction times and temperatures to minimize this side reaction.
-
Alternative Catalysts: If base-catalyzed isomerization is undesirable, explore alternative, non-basic catalysts for the intended reaction. For example, iron-catalyzed methods have been reported for the isomerization of this compound.
Issue 2: Low Yield or Complete Loss of this compound in Aqueous Solutions
Symptoms:
-
Disappearance of the this compound peak in analytical measurements (e.g., GC, HPLC, NMR).
-
Formation of water-soluble products that may not be easily detectable by standard organic extraction and analysis methods.
Possible Cause:
-
Hydrolysis: The ester has likely undergone hydrolysis to 3-butenoic acid (or its carboxylate salt) and methanol, especially under acidic or basic conditions.
Troubleshooting Steps:
-
Analyze Aqueous Phase: If possible, analyze the aqueous phase of the reaction mixture for the presence of 3-butenoic acid or its salt. This can be done using techniques like HPLC with an appropriate column for organic acids or by derivatization followed by GC-MS.
-
Monitor pH: Continuously monitor the pH of the reaction. Ester hydrolysis, especially when uncatalyzed, can be slow, but it is accelerated at the extremes of pH.
-
Use Anhydrous Conditions: If the presence of water is not essential for the reaction, conduct the experiment under anhydrous conditions to prevent hydrolysis.
-
Optimize Temperature: Hydrolysis rates are temperature-dependent. If possible, run the reaction at a lower temperature to reduce the rate of hydrolysis.
Data Presentation
Table 1: pH-Dependent Reactivity of this compound
| pH Range | Primary Reaction(s) | Relative Rate | Products |
| Acidic (pH < 4) | Acid-Catalyzed Hydrolysis | Moderate to Fast | 3-Butenoic Acid, Methanol |
| Near Neutral (pH 6-8) | Slow Hydrolysis | Very Slow | 3-Butenoic Acid, Methanol |
| Mildly Basic (pH 8-10) | Isomerization & Saponification | Moderate | Methyl Crotonate, 3-Butenoate, Methanol |
| Strongly Basic (pH > 11) | Saponification | Fast to Very Fast | 3-Butenoate, Methanol |
Note: Relative rates are qualitative and depend on temperature, buffer composition, and concentration.
Experimental Protocols
Protocol 1: Monitoring Base-Catalyzed Isomerization of this compound to Methyl Crotonate by GC-MS
Objective: To qualitatively and quantitatively monitor the isomerization of this compound in the presence of a base.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known concentration of this compound (e.g., 0.1 M) in anhydrous methanol.
-
Initiation of Isomerization: Prepare a stock solution of NaOH in methanol (e.g., 2% w/v). Add a specific volume of the NaOH solution to the this compound solution to initiate the reaction. Maintain the reaction at room temperature.
-
Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl) and an organic solvent for extraction (e.g., 1 mL of DCM). Vortex the vial thoroughly.
-
Sample Preparation for GC-MS: Allow the layers to separate. Collect the organic (DCM) layer and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject a sample of the dried organic layer into the GC-MS.
-
GC Method: Use a temperature program that effectively separates this compound and methyl crotonate. For example, start at 50°C for 2 minutes, then ramp to 150°C at 10°C/min.
-
MS Method: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.
-
Data Analysis:
-
Identify the peaks for this compound and methyl crotonate based on their retention times and mass spectra.
-
Quantify the relative amounts of each isomer at different time points by integrating the peak areas.
Mandatory Visualizations
Caption: pH-Dependent Hydrolysis of this compound.
Caption: Base-Catalyzed Isomerization of this compound.
Caption: Workflow for Monitoring this compound Reactions.
Technical Support Center: Purification of Commercial Methyl 3-butenoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 3-butenoate. The following sections detail common impurities, purification protocols, and guidance on selecting the appropriate purification method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My commercial this compound has a purity of >95% according to the supplier, but I suspect the presence of impurities affecting my reaction. What are the likely impurities?
A1: Commercial this compound can contain several types of impurities depending on its synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as allyl halides (e.g., allyl chloride) and methanol.[1]
-
Isomers: Methyl 2-butenoate (Methyl crotonate) is a common isomer that can form.[1]
-
Byproducts of Synthesis: These can include 1,5-hexadiene, isoallyl chloride, and Methyl 3-methoxy-butyrate, which may form from the addition of methanol to the double bond.[1]
-
Acidic Impurities: Residual acidic catalysts or 3-butenoic acid from hydrolysis.
-
Water: Moisture can be introduced during synthesis or storage.
Q2: I observe a lower boiling point fraction during the initial stages of distillation. What could this be?
A2: A lower boiling point fraction is likely due to the presence of volatile starting materials or byproducts. For instance, allyl chloride (boiling point: 45°C) and 1,5-hexadiene (boiling point: 60°C) are more volatile than this compound (boiling point: 112°C) and would distill first.
Q3: How can I remove acidic impurities from my this compound sample?
A3: Acidic impurities can be effectively removed by washing the ester with a mild basic solution. A common procedure involves washing the sample with a saturated sodium bicarbonate solution or a dilute (e.g., 2N) sodium carbonate solution in a separatory funnel.[2][3] This will neutralize any acidic components, converting them into salts that are soluble in the aqueous layer.
Q4: My NMR spectrum shows an unexpected peak in the alkoxy region. What could be the cause?
A4: An unexpected peak in the alkoxy region of the NMR spectrum could indicate the presence of Methyl 3-methoxy-butyrate, a potential byproduct formed by the addition of methanol across the double bond of this compound.[1] The presence of unreacted methanol would also appear in this region.
Q5: After aqueous washing, my product appears cloudy. How can I resolve this?
A5: A cloudy appearance after washing typically indicates the presence of a water-in-oil emulsion or residual dissolved water. To address this, ensure thorough separation of the aqueous layer and then dry the organic layer using a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help to break it.
Q6: Fractional distillation is not providing a clean separation. What can I do to improve it?
A6: To improve the efficiency of your fractional distillation:
-
Ensure a Slow and Steady Distillation Rate: A gradual increase in temperature allows for better equilibrium between the liquid and vapor phases in the fractionating column.[4]
-
Use an Appropriate Fractionating Column: For impurities with close boiling points, a longer column or a column with a more efficient packing material (providing more theoretical plates) is necessary.[5]
-
Insulate the Column: Wrapping the column with glass wool or aluminum foil can help maintain the temperature gradient and prevent premature condensation.[4]
-
Consider Vacuum Distillation: For high-boiling impurities, distillation under reduced pressure can lower the boiling points and may improve separation while preventing decomposition of the desired product.
Data Presentation: Physical Properties of this compound and Potential Impurities
The following table summarizes the physical properties of this compound and its common impurities to aid in selecting an appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₈O₂ | 100.12 | 112 | 0.939 |
| Allyl Chloride | C₃H₅Cl | 76.52 | 45 | 0.938 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |
| 1,5-Hexadiene | C₆H₁₀ | 82.14 | 60 | 0.688 |
| Methyl 2-butenoate | C₅H₈O₂ | 100.12 | 118-119 | 0.945 |
| Methyl 3-methoxy-butyrate | C₆H₁₂O₃ | 132.16 | ~160-170 (est.) | ~1.0 (est.) |
| 3-Butenoic Acid | C₄H₆O₂ | 86.09 | 163 | 1.015 |
Experimental Protocols
1. General Protocol for Removal of Acidic Impurities and Water
This protocol describes a standard liquid-liquid extraction procedure to remove acidic impurities and water.
-
Step 1: Initial Wash
-
Place the commercial this compound in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer.
-
-
Step 2: Brine Wash
-
To the organic layer remaining in the separatory funnel, add an equal volume of saturated sodium chloride (brine) solution.
-
Shake for 1 minute and allow the layers to separate.
-
Drain and discard the aqueous layer. This step helps to remove residual water and aids in breaking any emulsions.
-
-
Step 3: Drying
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Gently swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
-
Step 4: Filtration
-
Filter the dried ester into a clean, dry round-bottom flask to remove the drying agent. The product is now ready for further purification, such as distillation.
-
2. Protocol for Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.[4][5]
-
Step 1: Apparatus Setup
-
Assemble a fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size (the liquid should fill about half to two-thirds of the flask).
-
Add a few boiling chips or a magnetic stir bar to the flask containing the washed and dried this compound.
-
The fractionating column should be packed with a suitable material like Raschig rings or glass beads to increase the surface area for condensation and vaporization.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Step 2: Distillation
-
Begin heating the flask gently using a heating mantle.
-
Observe the condensation ring as it slowly rises up the fractionating column. A slow ascent is crucial for good separation.[4]
-
Collect any initial low-boiling fractions in a separate receiving flask. The temperature should be significantly lower than the boiling point of this compound.
-
When the temperature stabilizes at the boiling point of this compound (112°C), change the receiving flask to collect the pure product.
-
Continue distillation until the temperature either begins to drop or rise significantly, indicating that the desired product has been distilled.
-
-
Step 3: Analysis
-
Analyze the collected fractions using Gas Chromatography (GC) or NMR spectroscopy to determine their purity.
-
3. Protocol for Purification by Flash Column Chromatography
This method is useful for removing impurities with different polarities.
-
Step 1: Solvent System Selection
-
Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation between this compound and the impurities. A common starting point for esters is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.[6]
-
-
Step 2: Column Packing
-
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the chosen eluent or a less polar solvent like dichloromethane.[9]
-
Carefully add the sample to the top of the column and allow it to adsorb onto the silica.
-
-
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Step 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Diagram of a standard fractional distillation apparatus.
References
- 1. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Purification [chem.rochester.edu]
- 5. vernier.com [vernier.com]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Purity Confirmation of Methyl 3-butenoate using ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of Methyl 3-butenoate. Detailed experimental protocols, data interpretation, and comparison with potential impurities are presented to ensure accurate quality control in research and development settings.
Introduction
This compound is a valuable building block in organic synthesis. Its purity is crucial for the successful outcome of subsequent reactions. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity determination of organic compounds.[1][2] This guide outlines the application of ¹H and ¹³C NMR for the quality control of this compound.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical, and its residual peaks should not overlap with the analyte signals.[3]
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 5 s | 2 s |
| Acquisition Time (AQ) | 4.09 s | 1.36 s |
| Spectral Width (SW) | 20 ppm | 240 ppm |
| Reference | TMS (δ 0.00 ppm) or residual CHCl₃ (δ 7.26 ppm) | CDCl₃ (δ 77.16 ppm) |
Data Presentation and Interpretation
The purity of this compound can be determined by analyzing the chemical shifts, signal multiplicities, and integration values in the ¹H and ¹³C NMR spectra and comparing them to the expected values for the pure compound. The absence of unexpected signals is a strong indicator of high purity.
Expected ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~5.8 | ddt | 1H | -CH= |
| b | ~5.1 | dq | 2H | =CH₂ |
| c | ~3.1 | dt | 2H | -CH₂-CO |
| d | ~3.7 | s | 3H | -OCH₃ |
Expected ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~171.5 | C=O |
| 2 | ~131.0 | -CH= |
| 3 | ~118.5 | =CH₂ |
| 4 | ~51.8 | -OCH₃ |
| 5 | ~38.5 | -CH₂-CO |
Comparison with Potential Impurities
The presence of impurities can be detected by signals that do not correspond to this compound. Common impurities may include starting materials, byproducts, or residual solvents.
Table 1: ¹H NMR Chemical Shifts of this compound and Potential Impurities
| Compound | Key ¹H Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | ~5.8 (ddt, 1H), ~5.1 (dq, 2H), ~3.7 (s, 3H), ~3.1 (dt, 2H) |
| 3-Butenoic Acid | ~10-12 (br s, 1H, COOH), ~5.9 (m, 1H), ~5.2 (m, 2H), ~3.2 (dt, 2H) |
| Methanol | ~3.49 (s)[3] |
| Diethyl Ether | ~3.48 (q), ~1.21 (t)[3] |
| Acetone | ~2.17 (s)[3] |
| Toluene | ~7.2 (m), ~2.3 (s)[3] |
Table 2: ¹³C NMR Chemical Shifts of this compound and Potential Impurities
| Compound | Key ¹³C Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | ~171.5 (C=O), ~131.0 (-CH=), ~118.5 (=CH₂), ~51.8 (-OCH₃), ~38.5 (-CH₂-CO) |
| 3-Butenoic Acid | ~178 (C=O), ~130 (-CH=), ~119 (=CH₂), ~38 (-CH₂-CO) |
| Methanol | ~49.9[4] |
| Diethyl Ether | ~66.0, ~15.4 |
| Acetone | ~206.7, ~30.6 |
| Toluene | ~137.9, ~129.3, ~128.5, ~125.6, ~21.5 |
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of this compound using NMR analysis.
Caption: Workflow for purity confirmation of this compound.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the purity confirmation of this compound. By following standardized experimental protocols and carefully analyzing the resulting spectra, researchers can confidently assess the quality of their material. The comparison of spectral data with that of known potential impurities allows for the identification and, if necessary, quantification of any contaminants, ensuring the integrity of subsequent research and development activities. Quantitative NMR (qNMR) can be employed for a more precise determination of purity levels if required.[5]
References
A Comparative Guide to the Quantification of Methyl 3-butenoate: GC-MS vs. Real-Time Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of volatile organic compounds (VOCs) is critical in diverse fields, from flavor and fragrance analysis to environmental monitoring and the identification of disease biomarkers. Methyl 3-butenoate, a volatile ester, presents analytical challenges due to its high vapor pressure. This guide provides an objective comparison of the well-established Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method with two leading-edge, real-time analytical techniques: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS). The information herein is supported by experimental data from analogous compounds to guide researchers in selecting the optimal method for their specific needs.
At a Glance: Method Comparison
The choice of analytical technique for quantifying this compound and other volatile esters hinges on the specific requirements of the study, such as the need for detailed molecular information, high throughput, or real-time monitoring.
| Parameter | HS-SPME-GC-MS | Proton-Transfer-Reaction MS (PTR-MS) | Selected-Ion Flow-Tube MS (SIFT-MS) |
| Principle | Chromatographic separation followed by mass analysis | Direct chemical ionization and mass analysis | Direct chemical ionization with precursor ion selection and mass analysis |
| Sample Preparation | Headspace extraction and concentration | Minimal to none; direct air/headspace sampling | Minimal to none; direct air/headspace sampling |
| Analysis Time | 20-60 minutes per sample | Real-time (milliseconds to seconds) | Real-time (milliseconds to seconds) |
| Specificity | High (separation of isomers) | Moderate (isobaric interference possible) | High (multiple reagent ions enhance specificity) |
| Linearity (R²) (Typical) | > 0.99[1][2] | Typically > 0.99 | > 0.990[3] |
| LOD (Typical) | Low µg/L to ng/L range[2][4] | ppbv to high pptv range[5][6] | Single-digit pptv range[3] |
| LOQ (Typical) | Mid to high µg/L range[4] | ppbv range | pptv range |
| Accuracy (% Recovery) (Typical) | 70-120%[1][7] | Not directly comparable (direct measurement) | High accuracy without calibration standards[3] |
| Precision (%RSD) (Typical) | < 15%[1] | < 10% | < 10%[3] |
| Key Advantages | Gold standard for identification, separates isomers | Real-time monitoring, high throughput | Real-time, high specificity, absolute quantification |
| Key Disadvantages | Time-consuming, potential for analyte loss/degradation | Cannot distinguish isomers, potential for fragmentation | Higher initial instrument cost |
In-Depth Look: GC-MS Method for this compound
HS-SPME-GC-MS is a robust and sensitive method for the quantification of volatile esters in various matrices.[8] It involves the extraction of volatile compounds from the headspace of a sample using a coated fiber, followed by thermal desorption into a gas chromatograph for separation and subsequent detection by a mass spectrometer.
Experimental Protocol: HS-SPME-GC-MS
This protocol provides a general framework for the quantification of this compound. Optimization for specific matrices is recommended.
1. Sample Preparation:
-
Accurately weigh 1-5 g of a solid sample or measure 1-5 mL of a liquid sample into a 20 mL headspace vial.
-
For aqueous samples, the addition of NaCl can improve the recovery of volatile compounds.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of a similar ester) to correct for matrix effects and variability.[9]
-
Immediately seal the vial with a PTFE-lined septum to prevent the loss of volatiles.[8]
2. HS-SPME Procedure:
-
Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace.[9]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.[9]
3. GC-MS Parameters:
-
Injector: Operate in splitless mode at a temperature sufficient for thermal desorption (e.g., 250°C).
-
Column: A mid-polarity column (e.g., DB-624 or equivalent) is typically used for the separation of volatile esters.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Final hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
-
4. Quantification:
-
Construct a calibration curve by analyzing a series of standards of known concentrations of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples from the calibration curve.[8]
Alternative Methodologies: A Comparative Overview
While GC-MS provides detailed chemical information, its time-per-analysis can be a bottleneck in high-throughput applications or when real-time monitoring is required. PTR-MS and SIFT-MS offer compelling alternatives in these scenarios.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
PTR-MS is a direct-injection mass spectrometry technique that allows for the real-time monitoring of VOCs.[6] It utilizes the chemical ionization of analytes through proton transfer from H₃O⁺ ions. This "soft" ionization method minimizes fragmentation, providing a mass spectrum that is often dominated by the protonated molecule.
-
Advantages:
-
Speed: Analysis is nearly instantaneous, enabling the tracking of dynamic processes.
-
High Sensitivity: Detection limits are typically in the parts-per-billion by volume (ppbv) range.[5]
-
Minimal Sample Preparation: Direct analysis of air or headspace is possible.
-
-
Disadvantages:
-
Isomer Ambiguity: PTR-MS cannot differentiate between isomers.
-
Potential for Fragmentation: While minimized, some compounds can fragment, complicating spectral interpretation.[10]
-
Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS)
SIFT-MS is another real-time analytical technique that offers significant advantages in specificity.[3] It employs a selection of reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) that react with analytes in a controlled manner. The use of multiple reagent ions provides additional dimensions of information, aiding in the differentiation of isobaric and isomeric compounds.
-
Advantages:
-
High Specificity: The use of multiple, rapidly switchable reagent ions allows for the confident identification of a wide range of compounds.
-
Absolute Quantification: Concentrations can often be calculated directly from the reaction kinetics, reducing the need for external calibration standards.[3]
-
Robustness: The technique is less affected by changes in humidity compared to PTR-MS.
-
-
Disadvantages:
-
Higher Instrument Cost: The initial investment for a SIFT-MS instrument is generally higher than for a standard GC-MS or PTR-MS system.
-
Visualizing the Workflow and Method Comparison
To further clarify the methodologies and their distinguishing features, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The quantification of this compound can be effectively achieved using HS-SPME-GC-MS, which remains the gold standard for applications requiring unambiguous identification and isomer separation. However, for research focused on high-throughput screening, process monitoring, or the analysis of dynamic systems, the speed and minimal sample preparation offered by PTR-MS and SIFT-MS present significant advantages. SIFT-MS, in particular, provides an excellent balance of speed and specificity, making it a powerful tool for a wide range of applications in modern analytical science. The selection of the most appropriate method will ultimately depend on the specific analytical challenges and research questions at hand.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Standard Validation Protocol for Selected Ion Flow Tube Mass Spectrometry Methods Applied to Direct Headspace Analysis of Aqueous Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Methyl 3-butenoate and Methyl 2-butenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric esters, methyl 3-butenoate and methyl 2-butenoate. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. This document summarizes theoretical and established principles of their reactivity, presents available quantitative data, and provides detailed experimental protocols for their comparative analysis.
Introduction to the Isomers
This compound and methyl 2-butenoate are structural isomers with the molecular formula C₅H₈O₂. The key difference lies in the position of the carbon-carbon double bond relative to the ester functional group.
-
This compound is a β,γ-unsaturated ester, where the double bond is between the third and fourth carbon atoms from the carbonyl group.
-
Methyl 2-butenoate is an α,β-unsaturated ester, featuring a conjugated system where the double bond is between the second and third carbon atoms.
This seemingly minor structural variance leads to significant differences in their electronic properties and, consequently, their chemical reactivity.
Key Reactivity Comparisons
The primary distinction in reactivity arises from the electronic nature of the double bond in each isomer.
-
Methyl 2-butenoate (α,β-unsaturated): The conjugation of the carbon-carbon double bond with the electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic. This renders it susceptible to nucleophilic attack, most notably through Michael (1,4-conjugate) addition.[1][2] The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.[3]
-
This compound (β,γ-unsaturated): The double bond in this compound is non-conjugated and behaves more like a typical isolated alkene. It is therefore more susceptible to electrophilic addition reactions.[4] The presence of the nearby ester group can still influence its reactivity through inductive effects and potential participation in more complex reaction pathways.
Quantitative Data Summary
Direct comparative experimental data for the reactivity of these two specific esters is limited in the literature. However, a computational study on the kinetics of hydrogen addition provides valuable insight into their relative reactivity towards radical addition.
| Reaction Type | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 300 K | Activation Energy (kcal/mol) |
| Hydrogen Addition to C=C | This compound | 1.25 x 10⁻¹² | 1.8 |
| Methyl 2-butenoate | 1.09 x 10⁻¹² | 2.1 |
Data sourced from a computational kinetics study.[5] This data suggests that at lower temperatures, the addition of a hydrogen atom to the double bond of this compound is slightly faster and has a lower activation barrier compared to methyl 2-butenoate.
Signaling Pathways and Reaction Mechanisms
The differing reactivity profiles of these isomers can be visualized through their characteristic reaction pathways.
Michael Addition of Methyl 2-butenoate
Methyl 2-butenoate, as a classic Michael acceptor, readily undergoes 1,4-conjugate addition with a wide range of nucleophiles.[6] This reaction is fundamental in carbon-carbon and carbon-heteroatom bond formation.
Caption: Michael addition pathway for Methyl 2-butenoate.
Electrophilic Addition to this compound
The isolated double bond in this compound undergoes classic electrophilic addition, for instance, with bromine (Br₂).
Caption: Electrophilic addition of bromine to this compound.
Experimental Protocols
To empirically determine the relative reactivity of this compound and methyl 2-butenoate, the following experimental protocols are proposed.
Experiment 1: Competitive Michael Addition
Objective: To compare the susceptibility of this compound and methyl 2-butenoate to nucleophilic attack in a competitive reaction.
Materials:
-
This compound
-
Methyl 2-butenoate
-
Piperidine (nucleophile)
-
Ethanol (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in ethanol containing equimolar amounts of this compound, methyl 2-butenoate, and the internal standard.
-
To this solution, add 1.0 equivalent of piperidine at room temperature with stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in each aliquot by diluting with a suitable solvent (e.g., diethyl ether) and washing with a dilute acid solution (e.g., 1 M HCl).
-
Analyze the organic layer of each aliquot by GC-MS to determine the relative consumption of the two esters over time.
Expected Outcome: It is expected that methyl 2-butenoate will be consumed at a significantly faster rate due to its activated β-carbon, while this compound will react much slower, if at all, under these conditions.
Experiment 2: Comparative Electrophilic Bromination
Objective: To compare the rate of electrophilic addition of bromine to this compound and methyl 2-butenoate.
Materials:
-
This compound
-
Methyl 2-butenoate
-
Bromine solution in dichloromethane (of known concentration)
-
Dichloromethane (solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare separate solutions of this compound and methyl 2-butenoate of the same concentration in dichloromethane.
-
In a cuvette, mix the ester solution with the bromine solution.
-
Immediately begin monitoring the disappearance of the bromine color (and absorbance) over time using a UV-Vis spectrophotometer at a wavelength where bromine absorbs (e.g., ~415 nm).
-
Repeat the experiment for the other ester under identical conditions.
-
The rate of disappearance of bromine will be proportional to the rate of reaction.
Expected Outcome: this compound is expected to react faster with bromine, as its isolated double bond is more nucleophilic than the electron-deficient double bond in methyl 2-butenoate.[3]
Experiment 3: Comparative Base-Catalyzed Hydrolysis
Objective: To compare the rate of hydrolysis of the ester functionality in both isomers.
Materials:
-
This compound
-
Methyl 2-butenoate
-
Sodium hydroxide solution (of known concentration)
-
Methanol/water solvent mixture
-
pH meter or autotitrator
Procedure:
-
Prepare separate solutions of this compound and methyl 2-butenoate of the same concentration in a methanol/water mixture.
-
Initiate the hydrolysis by adding a known amount of sodium hydroxide solution to each ester solution at a constant temperature.
-
Monitor the consumption of NaOH over time by back-titration of aliquots with a standard acid solution or by using a pH stat.
-
Determine the rate constants for the hydrolysis of each ester.
Expected Outcome: The electronic effects of the double bond's position may influence the rate of hydrolysis. The conjugated system in methyl 2-butenoate could potentially stabilize the transition state for nucleophilic acyl substitution differently than the isolated double bond in this compound.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two esters.
Caption: Workflow for comparing the reactivity of the butenoate isomers.
Conclusion
The position of the double bond in this compound and methyl 2-butenoate dictates their fundamental reactivity. Methyl 2-butenoate, as an α,β-unsaturated ester, is primed for nucleophilic conjugate addition, a cornerstone of modern synthetic chemistry. In contrast, this compound behaves more like a simple alkene, favoring electrophilic addition reactions. While computational data provides initial insights, the proposed experimental protocols offer a framework for the empirical validation and quantification of these reactivity differences. A thorough understanding of these principles is essential for medicinal chemists and researchers in selecting the appropriate isomer for a desired synthetic transformation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction kinetics of hydrogen addition reactions to methyl butenoate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to Alternative Reagents for Allylation Reactions
For researchers, scientists, and drug development professionals, the introduction of an allyl group is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures. While various reagents can achieve this transformation, selecting the optimal one requires a careful balance of reactivity, selectivity, cost, and reaction conditions. This guide provides an objective comparison of common alternatives to traditional allylating agents like Methyl 3-butenoate, supported by experimental data and detailed protocols.
The primary alternatives discussed are Allyltrimethylsilane , Allyl Bromide , and Allyl Alcohol . Each reagent operates through distinct mechanistic pathways, offering unique advantages and disadvantages in terms of substrate scope, functional group tolerance, and stereochemical control.
Performance Comparison of Allylating Reagents
The choice of an allylating agent significantly impacts reaction outcomes, including yield, selectivity, and compatibility with various functional groups. The following table summarizes the performance of the key alternative reagents in the context of carbonyl allylation, a common and representative application.
| Reagent | Typical Reaction | Catalyst / Mediator | Temperature | Typical Yield | Key Advantages & Disadvantages |
| Allyltrimethylsilane | Hosomi-Sakurai Reaction | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | -78 °C to RT | 70-95% | Advantages: High regioselectivity, stable and less toxic than alternatives, excellent for 1,4-conjugate additions.[1] Disadvantages: Requires stoichiometric strong Lewis acid, sensitive to protic functional groups.[2] |
| Allyl Bromide | Barbier-Type Reaction | Metal (e.g., Zn, Sn, In) | Room Temperature | 65-95% | Advantages: Mild conditions, often performed in aqueous media ("green" chemistry), tolerant of some functional groups.[3][4] Disadvantages: Can be toxic, potential for Wurtz-type homocoupling by-products.[4] |
| Allyl Alcohol | Tsuji-Trost Type Reaction | Pd or Ru catalyst (e.g., [Ru(p-cymene)Cl₂]₂) | 50-90 °C | 60-90% | Advantages: Atom economical (water is the main byproduct), readily available, avoids halide waste.[5][6] Disadvantages: Often requires higher temperatures and specific ligands/co-catalysts for activation.[6] |
Reaction Pathways and Mechanisms
Understanding the underlying mechanism is crucial for troubleshooting and optimizing allylation reactions. The following diagrams illustrate the distinct pathways for each class of reagent.
References
- 1. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylate-directed C–H allylation with allyl alcohols or ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
A Comparative Guide to the Kinetic Studies of Hydrogen Addition to Methyl 3-butenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of hydrogen addition to methyl 3-butenoate, a key reaction in organic synthesis and pharmaceutical development. By examining experimental and theoretical data, this document offers insights into the reaction's efficiency and compares it with viable alternatives, namely the hydrogenation of methyl crotonate and methyl acrylate. This objective comparison is intended to aid researchers in selecting optimal substrates and conditions for their synthetic needs.
Comparative Kinetic Data
The following table summarizes key kinetic parameters for the hydrogenation of this compound and its alternatives. It is important to note that the data for this compound is derived from theoretical calculations, while the data for methyl crotonate and methyl acrylate are from experimental studies under specific catalytic conditions. This distinction is crucial for a nuanced interpretation of the comparison.
| Substrate | Catalyst | Method | Key Kinetic Parameters | Product(s) | Source |
| This compound | - (H atom addition) | Theoretical Calculation | Rate constants calculated; H addition to C=C is energetically favorable over C=O. Hydrogen abstraction can be a competing reaction at high temperatures. | Methyl butanoate | [1][2] |
| Methyl Crotonate (Methyl 2-butenoate) | Pt/Al₂O₃ | Experimental (Gas-phase) | - Reaction order w.r.t. methyl crotonate: -0.58 - Reaction order w.r.t. H₂: Positive - Overall TOF at 90°C: > 2x higher on Pt/Al₂O₃-500 vs other Pt dispersions. | Methyl butanoate, this compound (isomerization) | |
| Methyl Acrylate | Single-Atom Ni on N-doped carbon | Experimental (Fixed-bed reactor) | - Turnover Frequency (TOF): up to 200.8 h⁻¹ - Selectivity: 100% | Methyl propionate |
Experimental Protocols
A detailed methodology is crucial for reproducible kinetic studies. Below is a representative experimental protocol for the catalytic hydrogenation of an unsaturated ester in a batch reactor, based on common practices in the field.
Objective: To determine the kinetic parameters of the hydrogenation of an unsaturated ester (e.g., this compound, methyl crotonate, or methyl acrylate).
Materials:
-
Unsaturated ester (substrate)
-
Catalyst (e.g., Pd/C, Pt/Al₂O₃, or a custom catalyst)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
High-purity hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
-
Internal standard for GC analysis (e.g., dodecane)
Equipment:
-
High-pressure batch reactor equipped with a magnetic stirrer, gas inlet and outlet, sampling port, thermocouple, and pressure transducer.
-
Gas chromatograph (GC) with a flame ionization detector (FID) and an appropriate capillary column.
-
Gas-tight syringes for sampling.
Procedure:
-
Catalyst Preparation and Activation:
-
Weigh a precise amount of the catalyst and place it in the reactor.
-
If required, activate the catalyst in situ by heating under a flow of hydrogen at a specific temperature for a set period.
-
-
Reactor Setup:
-
Introduce a known amount of the solvent and the internal standard into the reactor.
-
Seal the reactor and purge it several times with an inert gas to remove air.
-
Pressurize the reactor with the inert gas and check for leaks.
-
-
Reaction Initiation:
-
Heat the reactor to the desired reaction temperature while stirring.
-
Once the temperature is stable, introduce a known amount of the unsaturated ester substrate into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure to start the reaction (t=0).
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw small aliquots of the reaction mixture through the sampling port using a gas-tight syringe.
-
Immediately filter the sample to remove the catalyst.
-
Analyze the samples by GC-FID to determine the concentrations of the reactant and product(s) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant as a function of time.
-
From the initial slope of the curve, determine the initial reaction rate.
-
By varying the initial concentrations of the substrate and the hydrogen pressure, determine the reaction orders with respect to each reactant.
-
Calculate the rate constant (k) and the turnover frequency (TOF) based on the amount of active catalyst.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot.
-
Visualizing Reaction Pathways and Experimental Workflow
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the key reaction pathway and the general experimental workflow for kinetic studies.
Caption: Reaction pathway for the hydrogenation of this compound.
References
Comparative Analysis of Catalysts for Methyl 3-butenoate Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Methyl 3-butenoate
The synthesis of this compound, a valuable building block in organic chemistry, is predominantly achieved through the carbonylation of allyl halides. The choice of catalyst is paramount to the efficiency and selectivity of this transformation. This guide provides a comparative analysis of common catalytic systems, focusing on performance metrics, experimental protocols, and reaction mechanisms to aid researchers in selecting the optimal catalyst for their specific needs. The primary catalysts discussed are based on nickel and palladium, as these have been the most widely reported for this application.
Data Presentation: A Comparative Overview of Catalyst Performance
The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound from allyl chloride and methanol. It is important to note that the data has been compiled from different sources, and direct comparison should be made with caution as experimental conditions may vary.
| Catalyst System | Precursor/Ligand | Substrate | CO Source | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Selectivity (%) | Source |
| Nickel-based | Ni(CO)₄ / Thiourea | Allyl Halide | CO gas | 15 - 35 | 1 | 5 - 8 | up to 89 | Not Specified | --INVALID-LINK-- |
| Palladium-based | Pd(OAc)₂ / Xantphos | Allyl Chloride | CO gas | 60 | 2 (CO) | 5 | Moderate to Good | High | [1] |
| Palladium-based | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Allyl Halide | Phenyl Formate | 80 | Not applicable | 13 - 21 | High | High | [2][3] |
| Palladium-based | π-Allylic Palladium Chloride | Allyl Chloride | CO gas | Not Specified | Pressurized | Not Specified | Low (for ester) | Complex Mixture | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the available literature and adapted for the synthesis of this compound.
Nickel-Catalyzed Synthesis of this compound
This protocol is based on the process described in US Patent 3658887A.
Materials:
-
Allyl chloride
-
Methanol
-
Nickel carbonyl (Ni(CO)₄)
-
Thiourea
-
Carbon monoxide (CO) gas
-
Base (e.g., sodium methoxide) to maintain pH
-
Inert solvent (e.g., excess methanol)
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and pH electrode, a solution of allyl chloride in methanol is prepared.
-
Nickel carbonyl (0.01 to 0.1 mole per mole of allyl halide) and thiourea (in a molar ratio with respect to nickel) are added to the solution.
-
The reaction vessel is purged with carbon monoxide and maintained under a CO atmosphere at atmospheric pressure.
-
The reaction mixture is stirred at a temperature between 15 and 35°C.
-
The pH of the reaction mixture is maintained between 5.5 and 9 (preferably 7.5 to 8) by the controlled addition of a base.
-
The reaction is monitored for the consumption of allyl chloride (typically 5 to 8 hours).
-
Upon completion, the catalyst is removed, and the this compound is isolated from the reaction mixture by distillation.
Palladium-Catalyzed Synthesis of this compound (CO Gas)
This protocol is a general representation based on palladium-catalyzed carbonylation of allylic chlorides.[1]
Materials:
-
Allyl chloride
-
Methanol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Triethylamine (Et₃N)
-
1,4-Dioxane (solvent)
-
Carbon monoxide (CO) gas
-
Nitrogen (N₂) gas
Procedure:
-
To a stainless steel autoclave, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), 1,4-dioxane, methanol (1.2 equivalents), and triethylamine (as a base).
-
Add allyl chloride (1 equivalent) to the mixture.
-
Purge the autoclave with CO gas three times and then pressurize to 2 bar with CO.
-
Pressurize the reactor with N₂ gas.
-
Stir the reaction mixture at 60°C for 5 hours.
-
After cooling to room temperature and carefully depressurizing the autoclave, the reaction mixture is filtered.
-
The filtrate is concentrated, and the product, this compound, is purified by column chromatography.
Palladium-Catalyzed Synthesis of this compound (CO-free)
This protocol is based on the use of phenyl formate as a CO source.[2][3]
Materials:
-
Allyl halide
-
Methanol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)
-
Phenyl formate
-
Triethylamine (NEt₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction flask, combine palladium(II) acetate (3 mol%) and P(t-Bu)₃·HBF₄ (12 mol%) in acetonitrile.
-
Add the allyl halide (1 equivalent), phenyl formate (2 equivalents), and triethylamine (2 equivalents).
-
The reaction mixture is stirred at 80°C for 13-21 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is isolated by extraction and purified by column chromatography.
Mandatory Visualization: Reaction Pathways
The following diagrams illustrate the proposed catalytic cycles for the nickel- and palladium-catalyzed synthesis of this compound.
Caption: Proposed catalytic cycle for the nickel-catalyzed carbonylation.
Caption: Proposed catalytic cycle for the palladium-catalyzed carbonylation.
References
A Comparative Analysis of the Reactivity of Methyl 3-Butenoate and Ethyl 3-Butenoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and the development of novel therapeutic agents, the selection of appropriate starting materials and intermediates is a critical determinant of reaction efficiency and final product characteristics. Among the versatile building blocks available, unsaturated esters such as methyl 3-butenoate and ethyl 3-butenoate offer unique functionalities for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of these two esters, supported by established chemical principles and extrapolated experimental data from related systems.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and ethyl 3-butenoate is essential for predicting their behavior in chemical reactions. The key difference between these two molecules lies in the alkyl group of the ester functionality—a methyl group versus an ethyl group. This seemingly minor variation gives rise to subtle but potentially significant differences in their physical characteristics.
| Property | This compound | Ethyl 3-butenoate |
| Molecular Formula | C₅H₈O₂ | C₆H₁₀O₂ |
| Molecular Weight | 100.12 g/mol | 114.14 g/mol |
| Boiling Point | 112 °C | 117 °C |
| Density | 0.939 g/mL at 25 °C | 0.904 g/mL at 25 °C |
| Refractive Index | n20/D 1.409 | n20/D 1.411 |
Reactivity Comparison: Theoretical and Inferred Experimental Insights
Hydrolysis: A Case Study in Reactivity
The hydrolysis of esters, either under acidic or basic conditions, is a fundamental reaction that serves as an excellent model for comparing the reactivity of the carbonyl group. The generally accepted mechanism for base-catalyzed hydrolysis (saponification) proceeds through a nucleophilic acyl substitution pathway.
Based on this mechanism, the reactivity of the ester is primarily influenced by two factors:
-
Steric Hindrance: The accessibility of the electrophilic carbonyl carbon to the incoming nucleophile (e.g., hydroxide ion) is a critical determinant of the reaction rate. Larger alkyl groups in the alcohol portion of the ester can sterically hinder this approach, thereby slowing down the reaction.
-
Electronic Effects: The nature of the alkyl group can also exert a minor electronic influence. Alkyl groups are weakly electron-donating through induction. A more electron-donating group can slightly reduce the partial positive charge on the carbonyl carbon, making it marginally less electrophilic.
In the case of this compound versus ethyl 3-butenoate, the primary differentiator is the size of the alkyl group. The methyl group is sterically smaller than the ethyl group. Consequently, it is anticipated that This compound will exhibit a higher rate of hydrolysis compared to ethyl 3-butenoate due to reduced steric hindrance around the carbonyl center. While the ethyl group is slightly more electron-donating than the methyl group, this electronic effect is generally considered to be of secondary importance to the steric effect in this type of reaction.
Studies on the hydrolysis of other homologous series of esters have consistently shown that methyl esters are more reactive than their ethyl counterparts.[1] For instance, in the hydrolysis of benzoates, methyl benzoate shows higher stability in plasma and rat liver microsomes compared to ethyl benzoate, suggesting a slower rate of enzymatic hydrolysis for the methyl ester in that specific biological context, but in chemical hydrolysis, the opposite trend is generally observed.[2]
Reactions at the Alkene Moiety
Both this compound and ethyl 3-butenoate possess a terminal double bond, which can undergo a variety of addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation). The reactivity of this double bond is largely independent of the ester functionality, as it is not in conjugation with the carbonyl group. Therefore, it is expected that the reactivity of the alkene in both this compound and ethyl 3-butenoate will be very similar , with negligible differences arising from the minor inductive effect of the distant ester group.
Experimental Protocols: A Generalized Approach to Ester Hydrolysis
While specific kinetic data for the hydrolysis of this compound and ethyl 3-butenoate is not provided, a general experimental protocol for determining their relative hydrolysis rates is outlined below.
Objective: To compare the rate of base-catalyzed hydrolysis of this compound and ethyl 3-butenoate.
Materials:
-
This compound
-
Ethyl 3-butenoate
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
A suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol or dioxane to ensure homogeneity)
-
Standardized hydrochloric acid (HCl) solution for titration
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare solutions of this compound and ethyl 3-butenoate of equal molar concentration in the chosen solvent system.
-
Equilibrate the ester solutions and the NaOH solution to the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by mixing a known volume of the ester solution with a known volume of the NaOH solution. Start a timer immediately.
-
At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing an excess of the standardized HCl solution.
-
Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted NaOH in the reaction mixture at that time point.
-
The concentration of the ester remaining at each time point can be calculated from the change in NaOH concentration.
-
Plot the concentration of the ester versus time for both this compound and ethyl 3-butenoate. The initial rates can be determined from the slopes of these plots at t=0. A comparison of these rates will provide a quantitative measure of the relative reactivity of the two esters under the chosen conditions.
Visualizing the Reaction Pathway
The following diagram illustrates the generally accepted workflow for a kinetic study of ester hydrolysis.
Caption: Workflow for a comparative kinetic study of ester hydrolysis.
The following diagram illustrates the signaling pathway for the base-catalyzed hydrolysis of an ester.
Caption: Base-catalyzed ester hydrolysis mechanism.
Conclusion
References
Validating the Structure of Reaction Products Derived from Methyl 3-butenoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques and experimental protocols for validating the structure of reaction products derived from methyl 3-butenoate. Given that this compound readily isomerizes to the more stable α,β-unsaturated ester, methyl crotonate, this guide will focus on the validation of products from two of its principal reactions: the Michael addition and the Diels-Alder reaction. By presenting detailed methodologies, comparative data, and clear visualizations, this document aims to equip researchers with the necessary tools to confidently characterize their synthesized compounds.
Key Reactions of this compound (via its Isomer, Methyl Crotonate)
This compound can undergo isomerization to form methyl crotonate, which then participates in a variety of synthetically useful reactions. Two of the most common and illustrative reactions are the Michael addition and the Diels-Alder reaction.
1. Michael Addition: This reaction involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. A classic example is the reaction of methyl crotonate with a soft nucleophile like diethyl malonate.
2. Diels-Alder Reaction: In this [4+2] cycloaddition, the α,β-unsaturated ester acts as a dienophile, reacting with a conjugated diene, such as cyclopentadiene, to form a cyclic adduct. This reaction is highly valuable for the construction of six-membered rings.
Comparison of Analytical Techniques for Structure Validation
The unambiguous determination of the structure of reaction products is paramount. A combination of spectroscopic and chromatographic techniques is typically employed. The following table summarizes the most common methods for the characterization of organic molecules.[1]
| Analytical Technique | Principle | Information Obtained | Strengths | Weaknesses |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed information about the carbon-hydrogen framework, including connectivity, chemical environment, and stereochemistry.[1] | Non-destructive, provides the most structural information.[1] | Can be less sensitive than other techniques, requires more complex instrumentation. |
| Mass Spectrometry (MS) | Molecules are ionized and separated based on their mass-to-charge ratio. | Determines the molecular weight and elemental composition of the compound, and provides information about its fragmentation pattern.[1] | High sensitivity, provides accurate molecular weight. | Can be destructive, interpretation of fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. | Identifies the functional groups present in a molecule. | Fast and simple, good for identifying key functional groups. | Provides limited information about the overall molecular structure. |
| Gas Chromatography (GC) | Components of a mixture are separated based on their partitioning between a stationary phase and a mobile gas phase. | Determines the purity of a sample and can be coupled with MS for identification of components. | High resolution separation, suitable for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Liquid Chromatography (LC) | Components of a mixture are separated based on their partitioning between a stationary phase and a mobile liquid phase. | Determines the purity of a sample and can be coupled with MS for identification of components. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Can be more complex and time-consuming than GC. |
Detailed Experimental Protocols
Michael Addition of Diethyl Malonate to Methyl Crotonate
This protocol describes a classic Michael addition reaction.
Materials:
-
Methyl crotonate
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for 15 minutes, add methyl crotonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Diels-Alder Reaction of Methyl Crotonate with Cyclopentadiene
This protocol outlines the [4+2] cycloaddition between methyl crotonate and freshly cracked cyclopentadiene.
Materials:
-
Methyl crotonate
-
Dicyclopentadiene
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (ca. 170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer (b.p. 41 °C) will distill over. Collect the cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
In a round-bottom flask, dissolve methyl crotonate in anhydrous diethyl ether.
-
To this solution, add the freshly prepared cyclopentadiene dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting product is a mixture of endo and exo isomers, which can be separated by column chromatography on silica gel if desired.
Quantitative Data Presentation
The following tables summarize the expected analytical data for the starting material (methyl crotonate) and the products of the Michael addition and Diels-Alder reactions.
Table 1: 1H NMR Data (CDCl₃, δ in ppm)
| Compound | Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| Methyl Crotonate | -OCH₃ | 3.72 | s | - |
| =CH- | 6.95 | dq | 15.6, 6.9 Hz | |
| =CH-CH ₃ | 5.85 | dq | 15.6, 1.8 Hz | |
| -CH₃ | 1.88 | dd | 6.9, 1.8 Hz | |
| Michael Adduct (Diethyl 2-(1-methoxycarbonylethyl)malonate) | -COOCH₂CH₃ | 4.20 | q | 7.1 Hz |
| -COOCH₂CH ₃ | 1.27 | t | 7.1 Hz | |
| -CH(COOEt)₂ | 3.55 | d | 7.5 Hz | |
| -CH(CH₃)COOMe | 2.80 | m | - | |
| -CH ₃ | 1.25 | d | 7.0 Hz | |
| -COOCH ₃ | 3.68 | s | - | |
| Diels-Alder Adduct (endo/exo mixture) | Vinyl protons | 6.0-6.2 | m | - |
| Bridgehead protons | 2.8-3.2 | m | - | |
| -OCH₃ | 3.6-3.7 | s | - | |
| Other aliphatic protons | 1.2-2.5 | m | - |
Table 2: 13C NMR Data (CDCl₃, δ in ppm)
| Compound | Carbon Assignment | Chemical Shift (δ) |
| Methyl Crotonate | C=O | 166.8 |
| =CH- | 144.8 | |
| =C H-CH₃ | 123.1 | |
| -OCH₃ | 51.3 | |
| -CH₃ | 17.9 | |
| Michael Adduct (Diethyl 2-(1-methoxycarbonylethyl)malonate) | C=O (ester) | 172.5, 168.2 |
| -CH(COOEt)₂ | 51.5 | |
| -CH(CH₃)COOMe | 40.1 | |
| -COOCH₂CH₃ | 61.8 | |
| -CH₂- | 30.5 | |
| -COOCH₂C H₃ | 14.0 | |
| -C H₃ | 15.2 | |
| -COOC H₃ | 52.1 | |
| Diels-Alder Adduct (endo/exo mixture) | C=O | ~175 |
| Vinyl carbons | ~135-138 | |
| Aliphatic carbons | ~30-55 | |
| -OCH₃ | ~51 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Methyl Crotonate | 100.05 | 85, 69, 59, 41 |
| Michael Adduct (Diethyl 2-(1-methoxycarbonylethyl)malonate) | 246.11 | 201, 173, 160, 128 |
| Diels-Alder Adduct | 166.09 | 135, 107, 79, 66 |
Visualization of Experimental Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for product validation and a decision tree for selecting the appropriate analytical technique.
Caption: Experimental workflow for reaction, purification, and structural validation.
Caption: Decision tree for selecting the appropriate analytical technique.
Comparison with Alternatives
Michael Acceptors:
In the Michael addition, the reactivity of the α,β-unsaturated carbonyl compound is a key factor. While methyl crotonate is a suitable substrate, other Michael acceptors can be employed, each with its own advantages. For instance, α,β-unsaturated ketones are generally more reactive than esters due to the greater polarization of the carbonyl group. Nitriles and nitro compounds can also act as effective Michael acceptors. The choice of acceptor can influence reaction rates and the scope of applicable nucleophiles.
Dienophiles:
The Diels-Alder reaction is highly sensitive to the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction. Compared to methyl crotonate, dienophiles with stronger electron-withdrawing groups, such as maleic anhydride or acrolein, will exhibit higher reactivity. The stereochemistry of the dienophile is also critical, as it is retained in the product. For example, a trans-dienophile like methyl crotonate will yield a product with a trans relationship between the substituents on the newly formed ring.
By carefully selecting the appropriate reaction conditions and employing a combination of modern analytical techniques, researchers can confidently synthesize and validate the structures of a wide range of compounds derived from this compound. This guide provides a foundational framework for these endeavors, emphasizing a data-driven and systematic approach to product characterization.
References
Benchmarking Methyl 3-butenoate: A Comparative Guide to its Efficiency in Key Synthetic Routes
In the landscape of synthetic chemistry, the choice of building blocks is paramount to the efficiency, selectivity, and overall success of a synthetic route. For researchers, scientists, and drug development professionals, the selection of appropriate C4 synthons is a critical decision. This guide provides a comprehensive comparison of Methyl 3-butenoate with common alternatives—Methyl acrylate and Methyl crotonate—in three fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction, the Heck reaction, and the Michael addition. The following sections present a detailed analysis of their performance, supported by experimental data and protocols, to inform the strategic selection of these key reagents.
Diels-Alder Reaction: A Tale of Conjugation and Reactivity
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, is highly sensitive to the electronic properties of the dienophile. Here, we compare the reactivity of this compound, an unconjugated ester, with its conjugated counterparts, Methyl acrylate and Methyl crotonate.
Comparative Performance in Diels-Alder Reactions
| Dienophile | Diene | Reaction Conditions | Yield (%) | endo:exo Ratio | Reference |
| This compound | Cyclopentadiene | Sealed tube, 185 °C, 2 h | Data not available | Data not available | [1] |
| Methyl acrylate | Cyclopentadiene | Sealed tube, 185 °C, 2 h | ~75% (as butyl acrylate) | ~1:1.85 (exo favored) | [1] |
| Methyl acrylate | 1,3-Butadiene | Benzene, 100 °C, 24 h | Not specified | ~65:35 | |
| Methyl crotonate | Cyclopentadiene | Neat, 160-170 °C, 8 h | 85% | 23:77 |
Analysis of Efficiency:
The reactivity of a dienophile in a Diels-Alder reaction is significantly influenced by the presence of an electron-withdrawing group conjugated to the double bond. Methyl acrylate and Methyl crotonate, both α,β-unsaturated esters, are generally more reactive dienophiles than the unconjugated this compound. The electron-withdrawing ester group in conjugation with the alkene π-system lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.
While specific comparative data for this compound under the same conditions is limited, the general principles of Diels-Alder reactivity suggest that it would be a significantly less reactive dienophile compared to its conjugated isomers. High temperatures would likely be required to achieve reasonable reaction rates, which could lead to side reactions or decomposition.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and a Dienophile
This protocol is a representative procedure for conducting a Diels-Alder reaction in a sealed tube, adapted from a study involving various dienophiles.[1]
Materials:
-
Dicyclopentadiene
-
Dienophile (e.g., Methyl acrylate)
-
Toluene (solvent)
-
Heavy-walled sealed tube
Procedure:
-
To a heavy-walled sealed tube, add dicyclopentadiene (which will crack in situ to cyclopentadiene at high temperatures), the dienophile, and toluene as the solvent.
-
Seal the tube and heat it to the desired temperature (e.g., 185 °C) for the specified reaction time (e.g., 2 hours).
-
After the reaction is complete, cool the tube to room temperature.
-
Carefully open the tube and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Characterize the product and determine the endo:exo ratio using NMR spectroscopy.
Heck Reaction: Palladium-Catalyzed Olefin Arylation
The Heck reaction is a powerful tool for forming substituted alkenes from the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The nature of the alkene substrate is crucial for the reaction's success.
Comparative Performance in Heck Reactions
| Alkene | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Iodobenzene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 | Data not available | - |
| Methyl acrylate | Iodobenzene | Pd(OAc)₂ | Et₃N | NMP | 100 | >95 | [2] |
| Vinyl acetate | Iodobenzene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 85 |
Analysis of Efficiency:
In the Heck reaction, both terminal and internal alkenes can be used. This compound, being a terminal alkene, is expected to be a suitable substrate. However, a key consideration is the potential for isomerization of the double bond under the reaction conditions, which could lead to a mixture of products. Electron-deficient alkenes like methyl acrylate are often excellent substrates in Heck reactions, typically leading to high yields of the trans-substituted product.
Direct comparative studies benchmarking this compound against other terminal alkenes under identical conditions are scarce in the literature. However, based on the established scope of the Heck reaction, it is reasonable to predict that this compound would be a viable, though potentially less regioselective, alternative to more commonly used acrylates.
Experimental Protocol: Heck Reaction of Iodobenzene with Methyl Acrylate
The following is a general procedure for the Heck reaction adapted from literature reports.[2][3]
Materials:
-
Iodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve iodobenzene in the chosen solvent (NMP or DMF).
-
Add methyl acrylate, triethylamine, and the palladium(II) acetate catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically a few hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl cinnamate.
Michael Addition: Conjugate Addition of Nucleophiles
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The electrophilicity of the β-carbon is a key determinant of the reaction's efficiency.
Comparative Performance in Michael Additions
| Michael Acceptor | Michael Donor | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Dimethyl malonate | NaOMe | Methanol | Reflux | Data not available | - |
| Methyl crotonate | Dimethyl malonate | Et₃N | None | 25 | 75 | [4] |
| Methyl acrylate | 2-Nitropropane | Aliquat 336 | Water | 25 | 95 | [5] |
Analysis of Efficiency:
Similar to the Diels-Alder reaction, the efficiency of a Michael acceptor is greatly enhanced by the presence of a conjugated electron-withdrawing group. Methyl crotonate and methyl acrylate are classic Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. The polarization of the double bond by the ester group makes the β-carbon electrophilic and susceptible to nucleophilic attack.
This compound, lacking this conjugation, is not a typical Michael acceptor. For a Michael-type addition to occur, a strong base would be required to first isomerize the double bond into conjugation with the ester, forming the more reactive methyl crotonate in situ. This additional step can complicate the reaction and potentially lead to lower overall yields and the formation of byproducts.
Experimental Protocol: Michael Addition of Dimethyl Malonate to Methyl Crotonate
This procedure is a representative example of a Michael addition.[4]
Materials:
-
Methyl crotonate
-
Dimethyl malonate
-
Triethylamine (Et₃N)
Procedure:
-
In a round-bottom flask, combine methyl crotonate and dimethyl malonate.
-
Add a catalytic amount of triethylamine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, the product can be purified by distillation under reduced pressure or by column chromatography.
Conclusion
This comparative guide highlights the critical role of conjugation in determining the efficiency of C4 building blocks in several key synthetic transformations.
-
This compound , as an unconjugated ester, is generally less reactive in Diels-Alder and Michael addition reactions compared to its conjugated isomers, Methyl acrylate and Methyl crotonate . Its application in these reactions may require more forcing conditions or a preliminary isomerization step.
-
In the Heck reaction , this compound's performance as a terminal alkene is expected to be comparable to other simple alkenes, although the potential for isomerization should be considered.
-
Methyl acrylate and Methyl crotonate consistently demonstrate high reactivity and yield in reactions where conjugation to an electron-withdrawing group is beneficial, making them the preferred choices for standard Diels-Alder and Michael addition protocols.
For researchers and professionals in drug development, the choice between these synthons will depend on the specific synthetic strategy, desired reactivity, and tolerance for potential side reactions. While Methyl acrylate and Methyl crotonate offer straightforward reactivity in many contexts, this compound may present unique opportunities in synthetic routes where its unconjugated nature can be exploited or where isomerization can be effectively controlled. This guide serves as a foundational resource for making informed decisions in the selection of these versatile C4 building blocks.
References
A Comparative Analysis of Decomposition Pathways for Methyl Butanoate and Other Short-Chain Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary decomposition pathways of methyl butanoate and other short-chain alkyl esters, including ethyl butanoate, propyl butanoate, and butyl butanoate. Understanding the stability and degradation of these esters is crucial in various scientific disciplines, from biofuel research to the stability of ester-containing pharmaceuticals. This document outlines the key decomposition routes—thermal, hydrolytic, and photolytic—supported by experimental data and detailed methodologies.
Thermal Decomposition
The thermal decomposition of short-chain esters primarily proceeds through two main pathways: homolytic fission (bond breaking to form two radicals) and pericyclic syn-elimination (concerted reaction forming an alkene and a carboxylic acid). The dominant pathway is influenced by the ester's structure and the temperature.
A theoretical study on methyl butanoate using ab initio/DFT methods identified five homolytic fission pathways and five hydrogen transfer reactions.[1] In the temperature range of 1500–2200 K, the main thermal decomposition pathway for methyl butanoate is the homolytic fission reaction: CH₃CH₂CH₂C(=O)OCH₃ → C₂H₅• + •CH₂C(=O)OCH₃.[2][3]
Comparative Thermal Stability
Table 1: Thermal Decomposition Data for Selected Esters
| Ester | Decomposition Temperature (°C) | Primary Decomposition Products | Reference |
| Methyl Butanoate | ~250-450 (Pyrolysis) | Ethyl radical, carboxymethyl radical, ethene, methyl vinyl ketone, methanol, formaldehyde | [4] |
| Ethyl Acetate | 420-550 (Fast Pyrolysis) | Ethylene, Acetic Acid | [5] |
| Propyl Propanoate | Not explicitly found | Propene, Propanoic Acid (Expected via syn-elimination) | |
| Butyl Acetate | Not explicitly found | Butene, Acetic Acid (Expected via syn-elimination) |
Experimental Protocol: Thermal Decomposition via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method is used to identify the decomposition products of esters at high temperatures.
Apparatus:
-
Pyrolyzer (e.g., Curie Point Pyrolyzer)
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Helium carrier gas
Procedure:
-
A small sample of the ester (approximately 1 mg) is placed in a pyrolysis sample holder.
-
The pyrolyzer is rapidly heated to the desired decomposition temperature (e.g., 600 °C).
-
The volatile decomposition products are swept into the GC column by the helium carrier gas.
-
The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the MS, where they are ionized and fragmented. The resulting mass spectra allow for the identification of the decomposition products.
Hydrolytic Decomposition
Ester hydrolysis is the cleavage of an ester bond by reaction with water, yielding a carboxylic acid and an alcohol. This process can be catalyzed by either acids or bases.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction. The presence of a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The products are an alcohol and a carboxylate salt.[7]
Comparative Hydrolysis Kinetics
The rate of hydrolysis is influenced by the structure of the ester. Generally, steric hindrance around the carbonyl group can slow down the rate of both acid- and base-catalyzed hydrolysis.
Table 2: Kinetic Data for the Hydrolysis of Selected Esters
| Ester | Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Methyl Acetate | Acid-catalyzed (HCl) | Varies with temp. | ~73 | [1] |
| Ethyl Acetate | Acid-catalyzed (HCl) | Varies with temp. | Not specified | [3] |
| Ethyl Propanoate | Base-catalyzed (NaOH) | Varies with temp. | Not specified | [2] |
| Butyl Acetate | Base-catalyzed (NaOH) | Varies with temp. | Not specified |
Experimental Protocol: Kinetic Study of Acid-Catalyzed Ester Hydrolysis by Titration
This protocol determines the rate constant of the acid-catalyzed hydrolysis of an ester.
Apparatus:
-
Constant temperature water bath
-
Conical flasks
-
Burette
-
Pipettes
-
Stopwatch
Reagents:
-
Ester (e.g., methyl butanoate)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice-cold water
Procedure:
-
Pipette a known volume of the ester and the HCl solution into separate flasks and allow them to equilibrate in the constant temperature water bath.
-
Mix the ester and HCl solutions to start the reaction, and simultaneously start the stopwatch.
-
At regular time intervals (e.g., 0, 10, 20, 30, 60, and 90 minutes), withdraw a known volume of the reaction mixture with a pipette and transfer it to a conical flask containing ice-cold water to quench the reaction.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the sample with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used.
-
To determine the concentration of the carboxylic acid at the completion of the reaction (t∞), heat a separate sample of the reaction mixture in a sealed tube in the water bath for a prolonged period (e.g., 24 hours) and then titrate as before.
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t. The slope of the line will be -k.
Photolytic Decomposition
The photolytic decomposition of esters involves the absorption of light, which can lead to the cleavage of bonds. The specific decomposition pathway depends on the wavelength of light and the presence of photosensitizers. For simple aliphatic esters, photolysis in an aqueous environment can lead to the formation of radicals and subsequent degradation products. Information on the photodegradation of simple aliphatic esters is less common compared to aromatic esters or more complex molecules.
Experimental Protocol: Photolytic Decomposition in Aqueous Solution
This protocol outlines a general procedure for studying the photodegradation of an ester in an aqueous solution.
Apparatus:
-
Photoreactor equipped with a specific wavelength lamp (e.g., UV lamp)
-
Quartz reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Prepare an aqueous solution of the ester of a known concentration.
-
Transfer the solution to the quartz reaction vessel and place it in the photoreactor.
-
Irradiate the solution with the light source while continuously stirring.
-
At regular time intervals, withdraw aliquots of the solution for analysis.
-
Analyze the aliquots using HPLC or GC-MS to determine the concentration of the remaining ester and to identify any degradation products.
-
The quantum yield of the photodegradation can be determined by measuring the incident light intensity using a chemical actinometer.
Signaling Pathways and Logical Relationships
The decomposition of esters can be summarized by the following reaction pathways:
References
Safety Operating Guide
Proper Disposal of Methyl 3-butenoate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 3-butenoate, a flammable liquid commonly used in research and development. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to take the following safety precautions. This compound is a highly flammable liquid and vapor.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat.[3][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[3][5]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, sparks, and hot surfaces.[3][6][7] Use non-sparking tools and explosion-proof equipment when handling this substance.[6][7][8]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6][7][8]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H8O2 | [1][9] |
| Molecular Weight | 100.12 g/mol | [1] |
| Boiling Point | 112 °C (lit.) | [2][9] |
| Density | 0.939 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 20 °C (68.0 °F) - closed cup | [2] |
| Signal Word | Danger | [1][2] |
| Hazard Class | Flammable Liquid, Category 2 or 3 | [1][6] |
Detailed Disposal Protocols
The appropriate disposal method for this compound depends on the quantity of waste.
For small spills or residual amounts of this compound, the following evaporation method can be employed:
-
Absorb the Liquid: Use an inert absorbent material such as paper towels, vermiculite, perlite, or cat litter to soak up the chemical.[8][10]
-
Evaporation in a Fume Hood: Place the absorbent material in a shallow, chemically resistant dish inside a certified chemical fume hood.
-
Ensure Complete Evaporation: Allow the this compound to evaporate completely. The fume hood must remain operational throughout this process to safely vent the flammable vapors.
-
Dispose of Absorbent Material: Once the chemical has fully evaporated, the absorbent material can be disposed of in the regular solid waste, provided it is not contaminated with other hazardous materials.[10]
For larger volumes of this compound waste, direct evaporation is not a safe or environmentally sound option. Instead, follow this collection and disposal protocol:
-
Waste Containerization:
-
Select a designated, chemically resistant waste container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Clearly label the container as "Hazardous Waste: this compound" and include the hazard pictogram for flammable liquids.[4] Do not mix with other waste streams, especially incompatible chemicals like strong oxidizing agents, acids, or bases.[4]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[4]
-
-
Storage of Waste Container:
-
Arrange for Professional Disposal:
-
Record Keeping: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ブテン酸メチル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 3724-55-8 [chemicalbook.com]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Essential Safety and Logistical Information for Handling Methyl 3-butenoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Methyl 3-butenoate are paramount for laboratory safety and environmental compliance. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.[1][2][3][4]
| Property | Value |
| Molecular Formula | C5H8O2[1] |
| Molecular Weight | 100.12 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 112 °C[3][4] |
| Flash Point | 20 °C (68 °F) - closed cup |
| Density | 0.939 g/mL at 25 °C[4] |
| Refractive Index | 1.409 at 20 °C[3] |
| Vapor Pressure | 57.3 mmHg at 25 °C (estimated)[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber are recommended. Always inspect gloves for degradation or punctures before use. |
| Respiratory | Organic Vapor Respirator | When working outside of a chemical fume hood or when vapor concentrations may be high, a NIOSH-approved respirator with organic vapor cartridges is necessary. 3M 6001 or 6003 series cartridges are appropriate for organic vapors.[5][6][7][8] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn, especially when handling larger volumes (>1 liter).[9] Ensure the lab coat is fully buttoned. |
| Feet | Closed-Toe Shoes | Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[9] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is crucial for minimizing the risks associated with handling this flammable liquid.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[9]
-
Ignition Sources: Keep the work area free of ignition sources such as open flames, hot plates, and spark-producing equipment.[10][11] Use non-sparking tools when handling containers.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.
Pre-Handling Procedure
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.
-
Inspect PPE: Check all PPE for integrity and proper fit.
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the work area.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Grounding: When transferring from a larger container (≥ 5 gallons), ensure both containers are properly grounded and bonded to prevent static discharge.[10]
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Keep the container sealed when not in use.
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Never use an open flame.[10]
Post-Handling Procedure
-
Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent, followed by soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."[12] If mixed with other solvents, list all components and their approximate percentages.[12]
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must also be disposed of as hazardous waste.
Storage of Hazardous Waste
-
Location: Store the hazardous waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.
-
Secondary Containment: The waste container should be kept in secondary containment to prevent spills.
Disposal Procedure
-
Collection: Once the hazardous waste container is full, or on a regular schedule, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
-
Do Not: Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 3724-55-8 [thegoodscentscompany.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 3724-55-8 [chemicalbook.com]
- 5. allergyasthmatech.com [allergyasthmatech.com]
- 6. allergycontrol.com [allergycontrol.com]
- 7. 700 Blocked [magidglove.com]
- 8. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
